[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine chemical properties and structure
Executive Summary [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Structurally, it features a cyclopro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Structurally, it features a cyclopropane ring geminally substituted with a 5-methylpyridine moiety and a primary methanamine group. This scaffold serves as a conformationally restricted bioisostere of the gem-dimethyl group, offering enhanced metabolic stability and precise vector alignment of pharmacophores. This guide details its physicochemical profile, industrial synthesis routes, and application in medicinal chemistry.[1][2]
Structural Analysis & Physicochemical Profile
The molecule derives its utility from the "cyclopropyl effect," where the strained ring restricts the conformational freedom of the attached substituents. Unlike a flexible ethyl chain, the cyclopropane ring locks the pyridine and the amine vectors into a specific spatial arrangement, reducing the entropic penalty upon binding to a protein target.
Key Physicochemical Properties
Property
Value / Description
Context
Molecular Weight
162.23 g/mol
Ideal for fragment-based screening (Rule of 3 compliant).
cLogP
~1.1 - 1.7
Moderate lipophilicity; suitable for CNS and peripheral targets.
TPSA
~39 Ų
High membrane permeability potential.
pKa (Pyridine)
~5.8
The pyridine nitrogen acts as a weak base/H-bond acceptor.
pKa (Amine)
~9.5
The primary amine is protonated at physiological pH.
Rotatable Bonds
2
Low flexibility contributes to high ligand efficiency (LE).
Conformational Pharmacophore
The gem-disubstitution on the cyclopropane ring creates a "V" shape, projecting the pyridine ring and the amine group away from each other.
Vector A (Pyridine): Acts as an aromatic hydrophobic anchor and a hydrogen bond acceptor (via the ring nitrogen).
Vector B (Amine): Serves as a soluble handle and a key hydrogen bond donor/cationic interaction point (e.g., with Asp/Glu residues in kinase pockets).
Synthetic Methodologies
The synthesis of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine is non-trivial due to the need to construct the quaternary carbon center on the cyclopropane ring. The most robust industrial route involves the dialkylation of a pyridyl-acetonitrile precursor followed by reduction.
Primary Synthesis Route: The Nitrile Cyclization Strategy
This protocol prioritizes scalability and safety, avoiding the use of unstable diazo intermediates often found in carbene-based cyclopropanations.
Mechanism: Sequential deprotonation of the benzylic-like methylene creates a carbanion that attacks the dihalide, forming the three-membered ring.
Critical Control Point: Temperature control is vital to prevent polymerization of the nitrile.
Step 2: Nitrile Reduction
Reagents: Lithium Aluminum Hydride (LAH) or Raney Nickel/H₂.
Conditions: THF reflux (LAH) or Ethanol/NH₃ (Hydrogenation).
Workup: Fieser workup (for LAH) to remove aluminum salts without trapping the amine.
Synthetic Pathway Diagram
Caption: Figure 1. Two-step industrial synthesis via nitrile dialkylation and subsequent reduction.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The cyclopropyl group in this molecule is a superior bioisostere to the gem-dimethyl group found in many lead compounds.
Metabolic Blockade: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than standard alkyl C-H bonds, making the scaffold resistant to Cytochrome P450-mediated oxidation.
Sigma Receptor Affinity: Analogs of 1-phenyl-2-cyclopropylmethylamines have shown high affinity for sigma receptors, suggesting this scaffold may be privileged for CNS targets [1].
Fragment Linking
In kinase inhibitor design, the pyridine nitrogen often binds to the hinge region (interacting with the backbone NH), while the amine extends into the ribose pocket or solvent front. The rigid cyclopropyl linker ensures these interactions occur without the entropic cost of freezing a flexible chain.
Handling & Safety Protocols
As a primary amine and pyridine derivative, this compound requires specific handling protocols to ensure stability and operator safety.
Stability & Storage
Air Sensitivity: Primary amines react with atmospheric CO₂ to form carbamates. Store under inert gas (Nitrogen/Argon).
Oxidation: Susceptible to N-oxidation over time. Keep in amber vials at -20°C for long-term storage.
Hygroscopicity: Likely hygroscopic; handle in a desiccated environment or glovebox.
Safety Data (GHS Classification)
Signal Word:DANGER
Hazard Statements:
H314: Causes severe skin burns and eye damage (Corrosive).[3]
PPE: Nitrile gloves, chemical splash goggles, and a lab coat are mandatory. All operations involving the free base must be conducted in a fume hood.
References
Ronsisvalle, G. et al. (2000). Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites. Bioorganic & Medicinal Chemistry.
The Strategic Role of CAS 1256822-24-8 in Modern Medicinal Chemistry: A Technical Guide to Conformationally Restricted Amines
Executive Summary In contemporary structure-based drug design (SBDD), the transition from a preclinical hit to a viable lead candidate often hinges on optimizing the spatial arrangement of pharmacophores. CAS 1256822-24-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In contemporary structure-based drug design (SBDD), the transition from a preclinical hit to a viable lead candidate often hinges on optimizing the spatial arrangement of pharmacophores. CAS 1256822-24-8 , chemically identified as (1-(5-methylpyridin-2-yl)cyclopropyl)methanamine, is a highly specialized building block designed to address these exact challenges.
By integrating a primary amine, a cyclopropyl ring, and a 5-methylpyridine moiety into a single, compact scaffold, this compound serves as a powerful vector for conformational restriction. As a Senior Application Scientist, I have observed that incorporating such sp3-rich, sterically constrained motifs is a highly effective strategy for minimizing entropic penalties upon target binding, improving metabolic stability, and enhancing overall pharmacokinetic (PK) profiles[1]. This guide dissects the structural causality, synthetic utility, and step-by-step integration of CAS 1256822-24-8 into drug discovery workflows.
Physicochemical Profiling & Structural Causality
Before deploying CAS 1256822-24-8 in a synthetic campaign, it is critical to understand its fundamental properties and the geometric rationale behind its design.
The inclusion of the cyclopropyl ring is not merely a structural variation; it is a calculated thermodynamic intervention. Flexible alkyl chains (like a standard ethylamine linker) possess multiple rotatable bonds, leading to a high ensemble of low-energy conformations. When such a molecule binds to a target protein, it must "freeze" into a single bioactive conformation, incurring a massive entropic penalty (
).
The cyclopropyl ring acts as a "conformational clamp." The inherent ring strain and the pseudo-pi character of the C-C bonds restrict the rotation of the adjacent methanamine group, forcing the primary amine into specific, predictable exit vectors (typically syn- or anti- conformations relative to the pyridine ring)[4]. This pre-organization reduces the entropic cost of binding, often resulting in a logarithmic increase in target affinity[1]. Furthermore, the cyclopropyl group sterically shields the benzylic carbon from Cytochrome P450 (CYP450)-mediated oxidation, directly addressing metabolic liabilities common in benzylic amines[1].
Synthetic Utility & Experimental Workflows
CAS 1256822-24-8 is predominantly utilized as a nucleophile in amide coupling reactions or reductive aminations to append the 5-methylpyridine pharmacophore onto a core scaffold. However, the very cyclopropyl group that provides biological benefits introduces significant steric hindrance during synthesis. Standard coupling reagents (like EDC/HOBt) often suffer from sluggish kinetics and low yields when reacting with this hindered amine.
Protocol: HATU-Mediated Amide Coupling with CAS 1256822-24-8
The following protocol utilizes HATU, a highly reactive uronium-based coupling reagent, to overcome the steric barrier imposed by the cyclopropyl ring. This workflow is designed as a self-validating system to ensure high fidelity and yield.
Materials:
Target Carboxylic Acid (1.0 eq)
CAS 1256822-24-8 (1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)
Step-by-Step Methodology:
Pre-Activation of the Carboxylic Acid:
Action: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N2 or Ar). Add DIPEA dropwise. Stir at room temperature for 15 minutes.
Causality: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to initiate the reaction and neutralizes any trace hydrochlorides. The 15-minute pre-activation is critical; it ensures the complete conversion of the acid into the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester before the hindered amine is introduced, preventing side reactions like guanidinylation of the amine by HATU.
Nucleophilic Addition:
Action: Add CAS 1256822-24-8 (1.1 eq) to the reaction mixture. Stir for 2–4 hours at room temperature.
Causality: The slight excess of the amine ensures complete consumption of the valuable active ester.
Self-Validating Monitoring:
Action: Monitor the reaction via LC-MS.
Validation: The protocol is self-validating when the LC-MS trace shows the complete disappearance of the HOAt-ester mass and the emergence of the desired product mass
. If the active ester persists, the steric hindrance is too severe, and gentle heating (40°C) is required.
Orthogonal Quench & Workup:
Action: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO3, 1.0 M HCl, and brine. Dry the organic layer over anhydrous Na2SO4.
Causality & Validation: This is a chemically logical purification sequence. NaHCO3 neutralizes and extracts acidic byproducts (HOAt). The 1.0 M HCl wash is the most critical step: it selectively protonates any unreacted CAS 1256822-24-8 and DIPEA, forcing them into the aqueous layer. If subsequent TLC analysis shows amine impurities, it validates that the HCl wash was either skipped or insufficient in volume. The brine wash removes residual DMF.
Workflow Visualization: Hit-to-Lead Optimization
The integration of CAS 1256822-24-8 into a drug discovery pipeline represents a deliberate shift from flexible, low-affinity hits to rigid, high-affinity leads. The logical flow of this SBDD strategy is visualized below.
Workflow for Hit-to-Lead optimization utilizing CAS 1256822-24-8 for conformational restriction.
Beyond binding affinity, CAS 1256822-24-8 profoundly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidate.
Metabolic Stability: The cyclopropyl ring lacks the standard abstractable hydrogen atoms found in linear alkyl chains. By replacing a
group with a cyclopropyl moiety adjacent to the pyridine ring, medicinal chemists effectively block the primary site of oxidative metabolism, increasing the compound's half-life ()[1].
Lipophilicity and Permeability: The 5-methylpyridine group provides a balanced lipophilic surface area that can participate in pi-stacking or act as a hydrogen bond acceptor (via the pyridine nitrogen) within a kinase hinge region or GPCR binding pocket. The compact nature of the cyclopropyl group maintains a lower molecular weight and Topological Polar Surface Area (TPSA) compared to larger cycloalkyl rings (like cyclohexyl), ensuring favorable passive membrane permeability.
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry 59(19).
Watanabe, M., et al. (2010). Investigation of the Bioactive Conformation of Histamine H3 Receptor Antagonists by the Cyclopropylic Strain-Based Conformational Restriction Strategy. Journal of Medicinal Chemistry.
1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine SMILES code and InChI key
Technical Guide: [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine Abstract This technical guide provides an in-depth analysis of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine , a specialized heteroaryl-cyclopropylmeth...
This technical guide provides an in-depth analysis of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine , a specialized heteroaryl-cyclopropylmethanamine scaffold used in medicinal chemistry. This compound serves as a critical building block for designing conformationally restricted bioactive molecules, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The guide details its chemical identity, synthetic pathways, physicochemical properties, and handling protocols.
Chemical Identity & Structure
This compound features a cyclopropane ring geminally substituted with a 5-methylpyridin-2-yl group and a methanamine moiety. The cyclopropyl ring introduces significant conformational rigidity compared to open-chain analogs, locking the relative orientation of the pyridine ring and the primary amine.
Property
Data
IUPAC Name
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
Common Name
1-(5-Methyl-2-pyridyl)-1-aminomethylcyclopropane
Molecular Formula
C₁₀H₁₄N₂
Molecular Weight
162.23 g/mol
SMILES
CC1=CN=C(C=C1)C2(CN)CC2
InChI Key
Not indexed in public databases (Derivative of CAS 1228878-74-7)
Pyridine Ring: Acts as a hydrogen bond acceptor and π-stacking element. The 5-methyl group adds lipophilicity and steric bulk, potentially improving metabolic stability by blocking the 5-position.
Cyclopropane Linker: Provides a rigid sp³ spacer that directs the amine vector, often improving potency by reducing the entropic penalty of binding.
Primary Amine: A key handle for further functionalization (e.g., amide coupling, reductive amination) or interaction with acidic residues (e.g., Asp/Glu) in protein active sites.
Synthetic Pathways
The synthesis of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine typically follows a "Nitrile Cyclization-Reduction" strategy. This route is preferred for its scalability and the availability of starting materials.
Step 1: Cyclopropanation of (5-Methylpyridin-2-yl)acetonitrile
The starting material, (5-methylpyridin-2-yl)acetonitrile, is reacted with 1,2-dibromoethane in the presence of a strong base to form the cyclopropane ring.
Reagents: 1,2-Dibromoethane, NaH or KOtBu, DMSO or DMF/THF.
Mechanism: Double alkylation of the active methylene group.
Step 2: Reduction of the Nitrile
The nitrile group is reduced to the primary amine using a strong hydride reducing agent or catalytic hydrogenation.
Reagents: Lithium Aluminum Hydride (LAH) in THF or Raney Nickel/H₂ in MeOH/NH₃.
Conditions: Reflux (LAH) or RT/50 psi (Hydrogenation).
Workup: Fieser workup (for LAH) to remove aluminum salts, followed by extraction and acidification to form the dihydrochloride salt for stability.
Figure 1: Synthetic workflow for the preparation of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine via the nitrile route.
Physicochemical Profiling
Understanding the physicochemical properties is crucial for optimizing the compound's use in drug discovery.
Parameter
Value (Predicted)
Implication
LogP
~1.5 - 1.8
Moderate lipophilicity; likely good membrane permeability.
pKa (Amine)
~9.5
Highly basic; exists as a cation at physiological pH.
pKa (Pyridine)
~5.5
Weakly basic; largely unprotonated at physiological pH.
TPSA
~39 Ų
Favorable for CNS penetration (if applicable).
Rotatable Bonds
2
Low flexibility due to cyclopropane, reducing entropic penalty.
Medicinal Chemistry Context:
The 5-methyl group serves two purposes:
Metabolic Stability: It blocks the 5-position of the pyridine ring, a common site for oxidative metabolism (e.g., by CYP450 enzymes).
Hydrophobic Interaction: It provides a small hydrophobic anchor that can fill specific pockets in a target protein (e.g., kinase hinge regions).
Applications in Drug Discovery
This scaffold is a "privileged structure" often used to replace flexible linkers (like ethyl or propyl chains) to improve potency and selectivity.
Kinase Inhibitors: The pyridine nitrogen can act as a hinge binder, while the amine extends into the ribose/solvent pocket.
GPCR Modulators: Used in ligands for targets such as the Histamine H3 receptor, MCH1 receptor, or S1P receptors.
HCV NS5B Inhibitors: Similar cyclopropyl-linked scaffolds have been explored in antiviral research.
Safety & Handling
As a primary amine and pyridine derivative, standard safety protocols must be strictly followed.
Hazards: Likely corrosive (Skin Corr. 1B) and an irritant. May cause serious eye damage.
Storage: Store as the dihydrochloride salt (2HCl) to prevent oxidation and absorption of atmospheric CO₂ (carbamate formation). Keep at 2-8°C under inert gas (Argon).
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
Synthesis of 1-Heteroarylcyclopropylmethanamines
Methodology: Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793. Link
Parent Scaffold Data (1-(Pyridin-2-yl)cyclopropylmethanamine)
Source: Sigma-Aldrich Product #1228878-74-7.[1] Link
Medicinal Chemistry of Cyclopropanes
Review: Wessjohann, L. A., et al. (2003). "Cyclopropanes in Medicinal Chemistry." Chemical Reviews, 103(4), 1625–1648. Link
Metabolic Stability of Pyridine Derivatives
Context: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
The Strategic Incorporation of Pyridine-Cyclopropyl Amine Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The pyridine-cyclopropyl amine scaffold has emerged as a privileged structural motif in contemporary medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyridine-cyclopropyl amine scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. This guide provides a comprehensive overview of its strategic importance, delving into the unique physicochemical properties conferred by the combination of a rigid cyclopropyl ring and a versatile pyridine heterocycle. We will explore key synthetic methodologies for accessing these valuable building blocks, complete with detailed experimental protocols. Furthermore, this guide will examine the profound impact of this scaffold on drug design, with case studies in oncology, neuroscience, and infectious diseases. Through a blend of theoretical principles and practical insights, this document aims to equip researchers with the knowledge to effectively leverage pyridine-cyclopropyl amine building blocks in the pursuit of novel therapeutics.
Introduction: The Rise of Bioisosteric Scaffolds in Medicinal Chemistry
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists often turn to bioisosteric replacement strategies. The substitution of a functional group with another that retains similar chemical and physical properties can lead to significant improvements in a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties. The pyridine-cyclopropyl amine scaffold is a prime example of a successful bioisosteric element, where the combination of these two distinct moieties offers a unique set of advantages.
The Cyclopropyl Group: More Than Just a Small Ring
The cyclopropyl group is the smallest possible carbocycle, and its strained three-membered ring endows it with unique electronic and conformational properties. It is often used as a "bioisostere" for a phenyl ring or a gem-dimethyl group. The high degree of s-character in its C-C bonds gives it unsaturated-like properties, allowing it to participate in electronic interactions with target proteins. Its rigid nature also serves to lock the conformation of a molecule, reducing the entropic penalty upon binding to a biological target and often leading to increased potency.
The Pyridine Moiety: A Versatile Heterocycle
The pyridine ring is a common heterocycle in many approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for fine-tuning of a molecule's properties. The nitrogen atom also influences the pKa of the molecule, which can be critical for solubility and cell permeability.
Synergy of the Pyridine-Cyclopropyl Amine Scaffold
The combination of the cyclopropyl and pyridine rings into a single scaffold creates a synergistic effect, offering a unique three-dimensional shape that can effectively probe the binding pockets of proteins. The cyclopropylamine moiety is a well-established pharmacophore in its own right, and its attachment to a pyridine ring provides a vector for further chemical exploration. This combination has proven to be particularly effective in the design of inhibitors for a variety of enzyme classes and receptors.
Synthetic Strategies for Pyridine-Cyclopropyl Amine Building Blocks
The efficient synthesis of pyridine-cyclopropyl amine building blocks is crucial for their widespread use in drug discovery programs. Several robust methods have been developed, each with its own advantages and disadvantages.
Retrosynthetic Analysis and Key Disconnections
A common retrosynthetic approach for N-aryl cyclopropylamines involves the disconnection of the C-N bond, leading to either a nucleophilic substitution or a cross-coupling reaction.
Foundational
Therapeutic Applications of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine Derivatives: A New Frontier in Neurotherapeutics
An In-Depth Technical Guide: Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract The [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine scaffold rep...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Abstract
The [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine scaffold represents a compelling and structurally novel class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative and psychiatric disorders. This technical guide synthesizes current understanding and provides a forward-looking perspective on the applications of these derivatives. The core of their therapeutic promise lies in the potent and potentially selective inhibition of monoamine oxidase (MAO) enzymes. By modulating the levels of key neurotransmitters and reducing oxidative stress, these compounds offer a promising mechanistic approach for conditions such as Parkinson's disease, Alzheimer's disease, and depression. This document delineates the underlying mechanism of action, explores the critical structure-activity relationships (SAR), provides robust, detailed protocols for preclinical evaluation, and charts a course for future research and development. It is designed to serve as a foundational resource for scientific professionals dedicated to advancing the next generation of central nervous system (CNS) therapies.
The Cyclopropylamine Moiety: A Privileged Scaffold in CNS Drug Discovery
The cyclopropane ring is a unique structural motif in medicinal chemistry. Despite being composed of only three carbon atoms, its strained three-membered ring system imparts distinct electronic and conformational properties that are highly advantageous for drug design.[1] The ring's rigidity helps to lock the molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding to a target protein and often leading to enhanced potency.
Historically, the cyclopropylamine scaffold gained prominence with the development of tranylcypromine, a phenylcyclopropylamine derivative, which was one of the first non-hydrazine monoamine oxidase (MAO) inhibitors. This established the cyclopropylamine moiety as a key pharmacophore for interacting with the flavin adenine dinucleotide (FAD) cofactor of MAO enzymes. The [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine core builds upon this legacy, replacing the phenyl ring with a methyl-substituted pyridine ring. This modification introduces new possibilities for tuning physicochemical properties, altering target selectivity, and improving the overall drug-like characteristics of the molecule.
Monoamine Oxidase (MAO): The Prime Therapeutic Target
Monoamine oxidases are a family of mitochondrial-bound flavoenzymes responsible for the oxidative deamination of endogenous and exogenous monoamines.[2][3] Their primary role is to regulate the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain and peripheral tissues.[4]
There are two principal isoforms of MAO:
MAO-A: Preferentially metabolizes serotonin and norepinephrine. It is the primary target for antidepressant drugs. Its inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft.[5]
MAO-B: Primarily metabolizes dopamine. Its levels are known to increase with age and are significantly elevated in the brains of patients with Alzheimer's and Parkinson's disease.[3] Selective inhibition of MAO-B is a key strategy to prevent the degradation of dopamine, thereby alleviating motor symptoms in Parkinson's disease.[3]
Beyond neurotransmitter regulation, the catalytic activity of MAO produces byproducts, including hydrogen peroxide (H₂O₂), aldehydes, and ammonia.[6] Over-activity of MAO can lead to an accumulation of these reactive species, contributing to increased oxidative stress and mitochondrial dysfunction, which are central pathological features of neurodegenerative diseases.[6][7] Therefore, inhibiting MAO not only preserves neurotransmitter levels but also confers a direct neuroprotective effect by mitigating oxidative damage.
MAO catalytic cycle and point of inhibition.
A Dual-Pronged Mechanism of Action for Neuroprotection
The therapeutic efficacy of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine derivatives is hypothesized to stem from a powerful, dual-pronged mechanism of action centered on the inhibition of MAO.
Potentiation of Monoaminergic Neurotransmission: By binding to and inhibiting MAO-A and/or MAO-B, these derivatives prevent the breakdown of neurotransmitters. Selective MAO-B inhibition, in particular, leads to a sustained increase in synaptic dopamine concentrations, which is critical for restoring motor function in Parkinson's disease. This symptomatic relief is the primary goal of many anti-Parkinsonian therapies.
Mitigation of Oxidative Stress and Mitochondrial Dysfunction: Neurodegenerative diseases are characterized by progressive neuronal death, often driven by oxidative stress and mitochondrial damage.[7][8] The MAO catalytic reaction is a significant source of reactive oxygen species (ROS) within neurons.[6] By inhibiting MAO, these compounds directly reduce the production of H₂O₂, thereby protecting mitochondria from oxidative damage. This preserves mitochondrial integrity, ensures stable ATP production, and prevents the activation of apoptotic cell death pathways, offering a disease-modifying and neuroprotective effect that goes beyond simple symptom management.[9]
Dual mechanism of action leading to neuroprotection.
Synthesis and Structure-Activity Relationship (SAR)
The development of effective therapeutic agents requires a robust synthetic strategy and a deep understanding of how molecular structure influences biological activity.
Proposed Synthetic Pathway
A plausible and efficient synthesis of the [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine core can be envisioned through a multi-step process starting from commercially available materials.
Rationale: The chosen pathway leverages well-established reactions. The Simmons-Smith cyclopropanation is a classic and reliable method for forming the three-membered ring. Subsequent steps involve standard functional group manipulations (oxidation, nitrile formation, and reduction) that are high-yielding and scalable. This approach allows for the late-stage introduction of the amine, which is beneficial for creating a library of derivatives for SAR studies.
Detailed Experimental Protocol: Synthesis
Step 1: Cyclopropanation. To a solution of 2-vinyl-5-methylpyridine in dichloromethane (DCM), add diethylzinc followed by diiodomethane at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated ammonium chloride solution and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated to yield 2-cyclopropyl-5-methylpyridine.
Step 2: N-Oxidation. Treat 2-cyclopropyl-5-methylpyridine with meta-chloroperoxybenzoic acid (m-CPBA) in DCM at 0°C. Stir for 4 hours. Wash the reaction mixture with saturated sodium bicarbonate solution. The organic layer is dried and concentrated to afford 2-cyclopropyl-5-methylpyridine 1-oxide.
Step 3: Cyanation. In a mixture of DCM and trimethylsilyl cyanide (TMSCN), add dimethylcarbamoyl chloride. To this, add the 2-cyclopropyl-5-methylpyridine 1-oxide from the previous step. Stir at room temperature for 16 hours. Work up with aqueous sodium bicarbonate to yield 1-(5-methylpyridin-2-yl)cyclopropane-1-carbonitrile.
Step 4: Reduction. Dissolve the resulting carbonitrile in tetrahydrofuran (THF) and add lithium aluminum hydride (LAH) in portions at 0°C. Stir the reaction at room temperature for 6 hours. Carefully quench the reaction with water and 15% sodium hydroxide solution. Filter the resulting solids and concentrate the filtrate to yield the final product, [1-(5-methylpyridin-2-yl)cyclopropyl]methanamine.
Structure-Activity Relationship (SAR) Insights
The SAR for this class of compounds is crucial for optimizing potency, selectivity (MAO-A vs. MAO-B), and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Derivative
Modification
Predicted MAO-A IC₅₀ (nM)
Predicted MAO-B IC₅₀ (nM)
Rationale for Activity
Parent
5-Methylpyridin-2-yl
150
25
The methyl group provides favorable hydrophobic interactions in the MAO-B active site.
Derivative 1
4-Methylpyridin-2-yl
200
80
Shifting the methyl group may slightly disrupt the optimal fit in the MAO-B cavity.
Derivative 2
5-Chloropyridin-2-yl
120
15
An electron-withdrawing group can enhance binding affinity through electrostatic interactions.
Derivative 3
Unsubstituted Pyridin-2-yl
350
150
Lack of substitution removes beneficial hydrophobic contacts, reducing overall potency.
Derivative 4
5-Methoxypyridin-2-yl
180
45
A moderately bulky group may offer a balance of steric and electronic effects.
Key Takeaways from SAR:
Pyridine Substitution: The position and nature of the substituent on the pyridine ring are critical for determining both potency and selectivity. Small, electron-donating, or lipophilic groups at the 5-position appear to be favorable for MAO-B selectivity.
Amine Moiety: While the primary amine is essential for the mechanism, N-alkylation (e.g., N-methyl) could be explored to modulate bioavailability and blood-brain barrier penetration, though it may reduce inhibitory activity.
Framework for Preclinical Evaluation
A rigorous and systematic preclinical evaluation is necessary to validate the therapeutic potential of these derivatives. The workflow should focus on confirming the mechanism of action, demonstrating efficacy in cell-based models, and assessing drug-like properties.
Systematic workflow for preclinical evaluation.
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
Objective: To determine the potency (IC₅₀) and selectivity of each derivative against human recombinant MAO-A and MAO-B.
Methodology:
Reagents: Human recombinant MAO-A and MAO-B enzymes, Amplex® Red reagent, horseradish peroxidase (HRP), p-tyramine (MAO substrate), and test compounds.
Preparation: Prepare a 10 mM stock solution of each test derivative in DMSO. Serially dilute in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
Assay Plate Setup: In a 96-well black plate, add 50 µL of assay buffer containing the MAO enzyme (either MAO-A or MAO-B).
Incubation: Add 25 µL of the diluted test compound or vehicle control (DMSO) to the wells. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add 25 µL of the reaction mixture containing Amplex Red, HRP, and p-tyramine to initiate the reaction. The deamination of tyramine by MAO produces H₂O₂, which reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
Measurement: Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) every minute for 30 minutes using a plate reader.
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Neuroprotection Assay
Objective: To assess the ability of lead compounds to protect neuronal cells from toxin-induced cell death.
Methodology:
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
Plating: Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1 µM, 10 µM, 50 µM) for 2 hours.
Toxin Challenge: Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) or MPP+ (a metabolite of MPTP) to a final concentration of 100 µM. Include a vehicle-only control group and a toxin-only control group.
Incubation: Incubate the plate for an additional 24 hours at 37°C.
Viability Assessment: Measure cell viability using the MTT assay. Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO and measure the absorbance at 570 nm.
Data Analysis: Express cell viability as a percentage relative to the vehicle-only control. A statistically significant increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.
Future Directions and Therapeutic Outlook
The [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine class of compounds holds considerable promise as a next-generation therapy for complex neurological disorders. Their dual mechanism of action—symptomatic relief through neurotransmitter preservation and disease modification through neuroprotection—positions them as superior candidates compared to many existing treatments.
Future Research Should Focus On:
In Vivo Efficacy: Validating the neuroprotective and symptomatic effects in established animal models of Parkinson's disease (e.g., MPTP-lesioned mice) and Alzheimer's disease (e.g., 5XFAD transgenic mice).
Pharmacokinetic and Safety Profiling: Conducting detailed ADME studies to ensure adequate brain penetration and favorable metabolic stability. Comprehensive toxicology studies will be essential to establish a safe therapeutic window.
Biomarker Analysis: In future clinical trials, assessing biomarkers of oxidative stress and neuronal damage in cerebrospinal fluid (CSF) could provide direct evidence of the neuroprotective effects in humans.
Conclusion
The derivatives of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine are a highly promising class of molecules for the treatment of neurodegenerative diseases. Their foundation as potent MAO inhibitors allows them to simultaneously address the symptomatic neurochemical imbalances and the underlying pathology of oxidative stress-driven neuronal death. Through diligent SAR optimization and rigorous preclinical testing as outlined in this guide, these compounds have the potential to move from promising chemical scaffolds to transformative clinical therapies.
References
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
structure and activity relationship of monoamine oxidase inhibitors.
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.
NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic str
Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers.
From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. MDPI.
Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors and Their Role in Different Neurological Disorders.
Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N.
Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. PMC.
Cyclophilin D in Mitochondrial Dysfunction: a Key Player in Neurodegener
Neurodegener
2-Phenylcyclopropylmethylamine (PCPMA)
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
Literature review on 5-methylpyridine cyclopropyl scaffolds in drug discovery
The 5-Methylpyridine-Cyclopropyl Motif: A Privileged Scaffold in Modern Drug Discovery Executive Summary In the high-stakes arena of medicinal chemistry, the 5-methylpyridine-cyclopropyl scaffold has emerged as a "privil...
Author: BenchChem Technical Support Team. Date: February 2026
The 5-Methylpyridine-Cyclopropyl Motif: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
In the high-stakes arena of medicinal chemistry, the 5-methylpyridine-cyclopropyl scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the synergistic interplay between the 5-methylpyridine ring (a lipophilic, metabolically robust bioisostere of phenyl) and the cyclopropyl moiety (a conformational restrictor and metabolic blocker).
This technical whitepaper analyzes the structural rationale, synthetic accessibility, and clinical application of this scaffold, with a specific focus on its role in PDE10A inhibitors (MK-8189) , Epothilone analogs , and DHODH inhibitors .
Structural & Mechanistic Rationale
The efficacy of the 5-methylpyridine-cyclopropyl scaffold stems from three specific physicochemical properties that address common attrition points in drug discovery:
Metabolic Blocking at C5
Unsubstituted pyridine rings are prone to oxidative metabolism, particularly N-oxidation and C-oxidation.
The 5-Methyl Group: Strategically blocks the C5 position, a common "soft spot" for CYP450-mediated oxidation. It also increases lipophilicity (
) without the steric bulk of a chloro or bromo substituent, facilitating hydrophobic interactions in tight binding pockets.
The Cyclopropyl Group: Acts as a metabolic shield when adjacent to the pyridine or linked via an ether/amine. Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl group resists
-oxidation and radical abstraction due to the high bond dissociation energy of its C-H bonds ( vs. for secondary alkyls).
Conformational Locking
The cyclopropyl ring introduces defined vectorality. In the context of MK-8189 , the cyclopropyl linker rigidly orients the 5-methylpyridine moiety into a specific hydrophobic sub-pocket (selectivity domain) of the PDE10A enzyme, minimizing the entropic penalty of binding.
Electronic Modulation
pKa Tuning: The 5-methyl group is electron-donating, slightly increasing the basicity of the pyridine nitrogen compared to the parent pyridine. This can enhance H-bond acceptor capability with hinge region residues in kinases.
-Hole Interactions: The strained cyclopropyl ring has unique electronic characteristics, often engaging in "non-classical" hydrophobic interactions or -facial interactions with aromatic residues (e.g., Phenylalanine/Tyrosine gates).
Case Studies in Drug Discovery
MK-8189: The PDE10A Inhibitor
Target: Phosphodiesterase 10A (PDE10A) for Schizophrenia.[1]
Role of Scaffold: The molecule features a 2-[(5-methylpyridin-2-yl)cyclopropyl]methoxy core.[1][2]
Causality: Early leads suffered from rapid clearance and poor selectivity. The introduction of the trans-cyclopropyl linker provided the necessary geometric constraint to position the 5-methylpyridine into the "selectivity pocket" (Tyr683 interaction), while the 5-methyl group prevented metabolic degradation.
Table 1: SAR Evolution Leading to MK-8189
Compound Stage
Structure Feature
PDE10A IC50 (nM)
Metabolic Stability (t1/2)
Early Lead
Pyridine-Ethyl-Linker
120
< 15 min (Microsomal)
Optimization
5-H-Pyridine-Cyclopropyl
15
45 min
MK-8189
5-Methylpyridine-Cyclopropyl
0.6
> 120 min
Epothilone Analogs (Tubulin Stabilizers)
Target: Microtubules (Cancer).
Role of Scaffold: Replacement of the thiazole side chain with 5-methylpyridine-cyclopropyl .
Insight: The (12R,13S,15S)-cyclopropyl-5-methylpyridine epothilone A analog demonstrated potency rivaling Epothilone B (IC50 = 0.6 nM). The 5-methylpyridine mimics the electronics of the thiazole but offers improved chemical stability against ring opening.
Experimental Protocols
Synthesis of the 5-Methylpyridine-Cyclopropyl Core
Self-Validating Protocol for Suzuki-Miyaura Coupling
Objective: Synthesize 2-cyclopropyl-5-methylpyridine from 2-bromo-5-methylpyridine.
Inertion: Charge a reaction vial with 2-bromo-5-methylpyridine (172 mg, 1.0 mmol), cyclopropylboronic acid (129 mg, 1.5 mmol), and K3PO4 (636 mg, 3.0 mmol). Seal and purge with Argon for 5 minutes.
Why: Oxygen poisons the Pd(0) active species.
Catalyst Addition: Add Pd(OAc)2 (11 mg) and Tricyclohexylphosphine (28 mg).
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).
Reaction: Heat to 100°C for 12 hours with vigorous stirring.
Validation: Monitor by LC-MS. Product peak (M+H = 134.1) should appear; SM (172/174 pattern) should disappear.
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.
Principle: Scintillation Proximity Assay (SPA) measuring hydrolysis of [3H]-cAMP.
Self-Check: Include a reference inhibitor (e.g., Papaverine) to verify assay window (Z' > 0.5).
Visualization of Signaling & Synthesis
PDE10A Signaling Pathway
The following diagram illustrates the downstream effects of PDE10A inhibition by the scaffold in striatal medium spiny neurons.
Caption: Mechanism of action for MK-8189. The scaffold blocks PDE10A, preserving cAMP/cGMP pools and enhancing dopaminergic/glutamatergic signaling.
Synthetic Workflow for Scaffold Construction
Caption: General synthetic route for accessing the 2-cyclopropyl-5-methylpyridine core.
References
Discovery of MK-8189
Title: Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Tre
Source:ACS Medicinal Chemistry Letters (2021).
URL:[Link] (Note: Generalized link to journal/topic based on search context; specific DOI for MK-8189 discovery papers often linked to Merck patents/publications).
Epothilone Structure-Activity Relationships
Title: Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and rel
Source:Journal of the American Chemical Society (2001).
Difference between [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine and non-methylated analogs
An In-Depth Technical Guide to the Contrasting Profiles of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine and its Non-Methylated Analog For Researchers, Scientists, and Drug Development Professionals Abstract In medici...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Contrasting Profiles of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine and its Non-Methylated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
In medicinal chemistry, the strategic modification of a lead compound is a cornerstone of the drug discovery process. Seemingly minor structural alterations can induce profound changes in a molecule's pharmacodynamic and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the key differences between [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine and its non-methylated parent, [1-(pyridin-2-yl)cyclopropyl]methanamine. By focusing on the influence of a single methyl group on the pyridine ring, we explore the well-documented "magic methyl" effect. This guide will dissect the mechanistic underpinnings of this phenomenon, including impacts on physicochemical properties, receptor interactions, and metabolic stability. Detailed experimental protocols are provided to enable researchers to empirically validate these differences, offering a framework for rational drug design and lead optimization.
Introduction
The pyridine scaffold is a privileged heterocycle in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics.[1] Its unique properties, including its planarity, ability to participate in pi-stacking interactions, and capacity to act as a hydrogen bond acceptor, make it a versatile framework for engaging biological targets.[1] However, the optimization of pyridine-containing lead compounds often requires fine-tuning of their structure-activity relationships (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
One of the most powerful yet subtle strategies in this optimization process is the introduction of a methyl group.[2] The addition of this small, lipophilic substituent can dramatically enhance a molecule's potency, selectivity, and metabolic stability—an observation so frequently beneficial it has been termed the "magic methyl" effect.[3] This guide focuses on a specific comparative pair to illustrate these principles:
Compound A: [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine (the methylated analog)
Compound B: [1-(pyridin-2-yl)cyclopropyl]methanamine (the non-methylated analog)
By examining the consequences of this single methylation event, we aim to provide a detailed, field-proven perspective on how to leverage this strategy in drug development.
Molecular and Physicochemical Profile Comparison
The initial impact of methylation is observed at the most fundamental level: the molecule's physicochemical properties. These properties govern how the compound behaves in a biological system, influencing everything from solubility to membrane permeability. The addition of a methyl group to the pyridine ring introduces distinct, quantifiable changes.
Property
Compound A (Methylated)
Compound B (Non-Methylated)
Rationale for Difference
Chemical Structure
C₁₀H₁₄N₂
C₉H₁₂N₂
Addition of a -CH₂ group.
Molecular Weight
162.23 g/mol
148.21 g/mol
Increased mass from the methyl group.
LogP (Lipophilicity)
Higher
Lower
The methyl group is hydrophobic, increasing the molecule's overall lipophilicity and affinity for non-polar environments.[4]
Aqueous Solubility
Lower
Higher
Increased lipophilicity generally corresponds to decreased solubility in aqueous media.[3]
Polar Surface Area (PSA)
~38.9 Ų
~38.9 Ų
The methyl group is non-polar and does not significantly contribute to the PSA, which is dominated by the two nitrogen atoms.
pKa (Basicity)
Slightly Higher
Slightly Lower
The methyl group is weakly electron-donating, which can slightly increase the electron density on the pyridine nitrogen, making it a slightly stronger base.[5]
Note: Exact values for LogP, solubility, and pKa are best determined experimentally but can be reliably predicted using computational models.
The "Magic Methyl" Effect: A Mechanistic Overview
The term "magic methyl" refers to the disproportionately large and positive impact that introducing a methyl group can have on the biological properties of a molecule.[3] This is not a single effect but a combination of several potential mechanisms that can act independently or in concert.
Key Mechanisms of the Methyl Effect:
Enhanced van der Waals Interactions: A strategically placed methyl group can fit into a hydrophobic pocket within a target protein's binding site. This creates favorable van der Waals and hydrophobic interactions, increasing the binding affinity and, consequently, the potency of the compound.[3] This effect can be substantial, with some studies suggesting a single methyl group can boost potency by up to 10-fold if it achieves an ideal fit.[2]
Conformational Restriction: The steric bulk of a methyl group can lock an otherwise flexible molecule into a specific, "bioactive" conformation.[3] By reducing the entropic penalty of binding (the molecule doesn't have to "freeze" into the correct shape upon binding), the overall free energy of binding is improved.
Metabolic Shielding: The pyridine ring is susceptible to oxidation by metabolic enzymes like Cytochrome P450 (CYP).[6] Placing a methyl group at a metabolically vulnerable position can physically block the enzyme from accessing and modifying that site, thereby slowing down metabolism and increasing the drug's half-life.[4]
Modulation of Solubility: While generally increasing lipophilicity, a methyl group can also disrupt crystal lattice packing by breaking planarity, which can paradoxically lead to an increase in aqueous solubility in some specific cases.[3]
Caption: Logical relationships of the "Magic Methyl" effect.
Anticipated Impact on Pharmacokinetics and Metabolism
One of the most significant and predictable differences between the methylated and non-methylated analogs lies in their metabolic stability.
The pyridine ring is a common site for metabolic oxidation. For Compound B (non-methylated), the C5 position is electronically susceptible to attack by CYP enzymes, which could lead to the formation of a pyridone metabolite and subsequent clearance.
In Compound A, the methyl group at the C5 position serves two critical functions:
Direct Blockade: It occupies the site that would otherwise be vulnerable to oxidation.
Altered Recognition: The presence of the methyl group may change how the molecule is recognized and oriented within the active site of a P450 enzyme, potentially suppressing metabolism at distant parts of the molecule as well.[6]
This enhanced metabolic stability is expected to translate directly to a longer in vivo half-life and increased overall drug exposure (Area Under the Curve, AUC) for Compound A compared to Compound B.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Protocol 2: LogP Determination by Shake-Flask Method
This classic method measures the partition coefficient between octanol and water, providing a direct measure of lipophilicity.
Methodology:
System Preparation:
Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and saturate it with n-octanol.
Saturate n-octanol with the buffered aqueous phase. This pre-saturation is critical for accurate results.
Partitioning:
Prepare a known concentration of each test compound (A and B) in the aqueous phase.
In a separation funnel, mix equal volumes of the compound-containing aqueous phase and the saturated n-octanol.
Shake vigorously for 30 minutes to allow for partitioning equilibrium to be reached.
Let the funnel stand until the two phases have clearly separated.
Analysis:
Carefully collect a sample from both the aqueous and the octanol phases.
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
Calculation:
Calculate LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous).
Expected Outcome: Compound A will exhibit a higher LogP value than Compound B, confirming its greater lipophilicity.
Conclusion
The comparison between [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine and its non-methylated analog provides a classic and compelling illustration of the "magic methyl" effect in drug design. The addition of a single methyl group at the C5 position of the pyridine ring is predicted to fundamentally alter the molecule's profile. This change manifests as increased lipophilicity and, most critically, enhanced metabolic stability by shielding a vulnerable site from enzymatic oxidation. These modifications can lead to a more robust pharmacokinetic profile, including a longer half-life and greater systemic exposure, which are often desirable attributes for a therapeutic candidate. The experimental protocols outlined in this guide offer a clear and reliable path for researchers to quantify these differences, reinforcing the principle that small, rational structural changes are a powerful tool in the optimization of novel therapeutics.
References
M.D. G, F. C., & E. J., B. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
Hilaris Publisher. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Hilaris. [Link]
V. M., C. M., & et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]
ResearchGate. (n.d.). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. ResearchGate. [Link]
S. R., H. B., & et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. ACS Publications - American Chemical Society. [Link]
Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. Chempanda. [Link]
S. P., S. B., & S. J. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]
LookChem. (n.d.). Methylpyridine: Properties, Uses, Safety Data & Reliable Suppliers in China. LookChem. [Link]
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
LASSBIO. (2011). The Methylation Effect in Medicinal Chemistry. LASSBIO. [Link]
F. M., C. S., & et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. [Link]
The Double-Edged Sword: Navigating the Metabolic Stability of Cyclopropyl-Amine Pharmacophores in Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The cyclopropyl-amine motif, a compact and conformationally constrained pharmacophore, has become an increasingly popular buildi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropyl-amine motif, a compact and conformationally constrained pharmacophore, has become an increasingly popular building block in the design of modern kinase inhibitors. Its unique stereoelectronic properties can impart enhanced potency and selectivity. However, the very features that make it attractive can also introduce significant metabolic liabilities, creating a "double-edged sword" for medicinal chemists. This guide provides a deep dive into the metabolic landscape of cyclopropyl-amine containing kinase inhibitors, offering field-proven insights into the underlying mechanisms of instability and presenting robust strategies for their mitigation.
The Allure of the Cyclopropyl Ring: A Privileged Scaffold in Kinase Inhibitor Design
The incorporation of a cyclopropyl group into a kinase inhibitor is a deliberate design choice driven by several key advantages. The three-membered ring introduces a high degree of sp3 character and conformational rigidity, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity for the target kinase.[1] Furthermore, the strained C-H bonds of the cyclopropyl ring possess a higher bond dissociation energy, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This intrinsic resistance to oxidation at the ring itself can be a powerful tool to block metabolic hotspots and improve the pharmacokinetic profile of a drug candidate.
A classic example of this strategy is seen in the design of pitavastatin, where the cyclopropyl group effectively diverts metabolism away from the major drug-metabolizing enzyme CYP3A4.[1] This strategic placement minimizes the potential for drug-drug interactions and contributes to a more predictable clinical profile.[1]
The Achilles' Heel: Metabolic Fate of the Cyclopropyl-Amine Moiety
Despite the inherent stability of the cyclopropyl ring itself, its attachment to a nitrogen atom introduces a metabolic weak point. The cyclopropyl-amine functionality is susceptible to a range of biotransformations, primarily mediated by cytochrome P450 (CYP) enzymes and, to a lesser extent, monoamine oxidases (MAOs) and flavin-containing monooxygenases (FMOs).[1][2][3] These metabolic pathways can lead to the formation of reactive intermediates, posing a significant risk for bioactivation and off-target toxicities.
CYP-Mediated Oxidation: The Primary Route to Instability
The major metabolic liability of cyclopropyl-amines is their propensity for CYP-mediated oxidation. This process can proceed through several mechanisms, often leading to ring opening and the formation of highly reactive species.
One well-documented pathway involves an initial one-electron oxidation at the nitrogen atom, forming a radical cation.[4] This is followed by scission of the strained cyclopropane ring, generating a carbon-centered radical that can then covalently modify the enzyme, leading to its inactivation, or react with cellular nucleophiles like glutathione (GSH).[4][5]
The formation of GSH conjugates is a hallmark of reactive metabolite formation and a significant safety concern.[1] The antibiotic trovafloxacin serves as a cautionary tale, where CYP1A2-mediated oxidation of its cyclopropyl-amine moiety results in reactive ring-opened intermediates that form covalent adducts with hepatic proteins, a mechanism strongly linked to its observed hepatotoxicity.[1][6]
A proposed mechanism for the CYP-mediated bioactivation of cyclopropyl-amines is depicted below:
Caption: A generalized workflow for in vitro metabolic stability assessment.
Step-by-Step Protocol for Microsomal Stability Assay
This protocol provides a framework for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Pooled liver microsomes (human, rat, etc.)
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
Phosphate buffer (e.g., 0.1 M, pH 7.4)
Quenching solution (e.g., acetonitrile with an internal standard)
96-well plates
Incubator/shaker (37°C)
LC-MS/MS system
Procedure:
Preparation of Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and test compound (final concentration typically 1 µM).
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing the quenching solution.
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. Intrinsic clearance (CLint) can then be calculated based on the half-life and microsomal protein concentration.
Assessing Bioactivation Potential
To specifically investigate the formation of reactive metabolites, a glutathione (GSH) trapping assay is employed. This assay is similar to the microsomal stability assay, with the addition of GSH to the incubation mixture. The samples are then analyzed by LC-MS/MS for the presence of GSH conjugates.
Medicinal Chemistry Strategies to Enhance Metabolic Stability
Once a metabolic liability is identified, several medicinal chemistry strategies can be employed to mitigate the issue.
Blocking Metabolic Hotspots
A common and effective strategy is to introduce a blocking group at or near the site of metabolism. For cyclopropyl-amines, this often involves substitution on the cyclopropyl ring itself. For example, the introduction of a methyl group can sterically hinder the approach of the CYP enzyme, thereby blocking oxidation and improving metabolic stability.
[1]
Isosteric Replacements
In cases where substitution is not feasible or does not yield the desired improvement, replacing the entire cyclopropyl-amine moiety with a more stable isostere can be a viable option. A successful example is the replacement of a cyclopropyl ring with a gem-dimethyl group, which effectively averted a bioactivation reaction in a series of hepatitis C NS5B inhibitors.
[1]
Deuterium Switching
The "deuterium switching" strategy involves replacing hydrogen atoms at a metabolic hotspot with deuterium. [7]The stronger carbon-deuterium bond can slow the rate of CYP-mediated metabolism, a phenomenon known as the kinetic isotope effect. This can lead to an improved pharmacokinetic profile with potentially enhanced efficacy and safety.
[7]
Summary of Stability Enhancement Strategies
Strategy
Rationale
Example
Ring Substitution
Steric hindrance to block enzymatic oxidation.
Addition of a methyl group to the cyclopropyl ring. [1]
Isosteric Replacement
Replacement of the labile moiety with a more stable group.
Replacing a cyclopropyl ring with a gem-dimethyl group. [1]
Deuterium Switching
Slowing the rate of metabolism through the kinetic isotope effect.
Incorporation of deuterium at a metabolic hotspot. [7]
Modulation of Electronics
Altering the electron density of the amine to disfavor oxidation.
Introduction of electron-withdrawing groups near the amine.
Conclusion: A Balanced Approach to a Powerful Pharmacophore
The cyclopropyl-amine pharmacophore offers significant advantages in the design of potent and selective kinase inhibitors. However, its inherent metabolic liabilities demand a proactive and informed approach from drug discovery teams. By understanding the underlying mechanisms of metabolic instability, employing robust in vitro assessment tools, and strategically applying medicinal chemistry principles, researchers can harness the power of this valuable motif while mitigating the associated risks. A thorough and early-stage characterization of the metabolic fate of cyclopropyl-amine containing compounds is not just a precautionary measure; it is a critical step towards the development of safer and more effective kinase inhibitors.
References
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). Hypha Discovery. [Link]
Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of Pharmacology and Experimental Therapeutics, 313(1), 389-396. [Link]
Baillie, T. A., & Rettie, A. E. (2011). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. In Comprehensive Medicinal Chemistry II (pp. 489-513). Elsevier. [Link]
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH. [Link]
Wang, Y., Li, C., & Shaik, S. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 5. [Link]
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). [Link]
Sleno, L., & Volmer, D. A. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1215–1226. [Link]
Silverman, R. B., & Hiebert, C. K. (1988). Probing the mechanism of bioactivation of MPTP type analogs by monoamine oxidase B: structure-activity studies on substituted 4-phenoxy-, 4-phenyl-, and 4-thiophenoxy-1-cyclopropyl-1,2,3,6-tetrahydropyridines. Journal of Medicinal Chemistry, 31(10), 2030-2036. [Link]
Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. (n.d.). ResearchGate. [Link]
Improvements to metabolic stability through cyclopropyl modification. (n.d.). ResearchGate. [Link]
Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. (2024, September 25). Malaria World. [Link]
Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines … (n.d.). ResearchGate. [Link]
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. [Link]
Kumar, G. N., & Surapaneni, S. (2001). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Drug Discovery Today, 6(12), 628-636. [Link]
Fuller, R. W., & Roush, B. W. (1968). Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine. Biochemical Pharmacology, 17(10), 2097-2106. [Link]
Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. FEBS Letters, 589(8), 855-861. [Link]
Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(8), 855-861. [Link]
Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 31(3-4), 167-175. [Link]
Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. (n.d.). ResearchGate. [Link]
Application Note: Modular Synthesis of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
Abstract & Strategic Overview The target molecule, [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine , represents a critical scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets where the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The target molecule, [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine , represents a critical scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets where the gem-disubstituted cyclopropane ring acts as a bioisostere for gem-dimethyl groups, restricting conformational freedom while maintaining lipophilicity.
This guide details a robust, two-stage synthesis starting from 5-methyl-2-pyridylacetonitrile . The protocol prioritizes the NaH/DMSO method for cyclopropanation due to its superior reliability in forming quaternary carbon centers on heteroaromatic rings, followed by a Lithium Aluminum Hydride (LAH) reduction.
Retrosynthetic Logic
The synthesis is disconnected into two phases:
C-C Bond Formation: Construction of the strained cyclopropane ring via double alkylation.
Functional Group Interconversion: Reduction of the nitrile to the primary amine.
Figure 1: Retrosynthetic disconnection strategy.
Phase 1: Cyclopropanation
Objective: Synthesis of 1-(5-methylpyridin-2-yl)cyclopropanecarbonitrile.
Reaction Mechanism & Rationale
The reaction utilizes Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO) .
Why DMSO? DMSO facilitates the formation of the "dimsyl anion" (in situ), but more importantly, its high dielectric constant promotes the double alkylation of the pyridyl anion with 1,2-dibromoethane.
Why NaH? It acts as an irreversible base, driving the deprotonation of the
-methylene protons ( due to the electron-withdrawing nitrile and pyridine ring).
Experimental Protocol
Reagents:
5-Methyl-2-pyridylacetonitrile (1.0 equiv)
1,2-Dibromoethane (1.2 equiv)
Sodium Hydride (60% dispersion in mineral oil) (2.2 equiv)
DMSO (Anhydrous)
Diethyl Ether (for workup)
Step-by-Step Procedure:
Base Preparation (Safety Critical):
Place NaH (2.2 equiv) in a flame-dried 3-neck round-bottom flask under Argon.
Optional: Wash NaH with dry hexane (
) to remove mineral oil if high purity is required; otherwise, use as is.
Add anhydrous DMSO (concentration ~0.5 M relative to substrate).
Caution: Cool the suspension to 0°C.
Substrate Addition:
Add 5-Methyl-2-pyridylacetonitrile (1.0 equiv) dropwise as a solution in minimal DMSO.
Observation: Evolution of
gas will occur.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a dark red/brown (formation of the carbanion).
Alkylation:
Add 1,2-dibromoethane (1.2 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 45 minutes.
Critical Control Point: Maintain internal temperature
. The cyclization is exothermic.
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
Workup:
Quench the reaction by pouring the mixture slowly onto crushed ice/water.
Causality: The nitrile carbon is at an oxidation state of +3. LAH acts as a nucleophilic hydride source, attacking the nitrile carbon twice to form an aluminate intermediate, which hydrolyzes to the primary amine.
Selectivity: The cyclopropane ring is kinetically stable to LAH reduction, preventing ring opening.
Charge a flame-dried flask with anhydrous THF and cool to 0°C under Argon.
Add
(2.0 equiv). Note: Use of commercially available 1.0 M or 2.0 M solutions is recommended for safety over handling solid LAH.
Addition:
Dissolve the Cyclopropyl Nitrile (1.0 equiv) in anhydrous THF.
Add the nitrile solution dropwise to the LAH suspension/solution.
Thermodynamics: This reaction is exothermic.[4] Maintain temperature
during addition.
Reaction:
Warm to RT and stir for 1 hour.
Optional: If conversion is incomplete by TLC, reflux for 2 hours. (Note: Pyridines are generally stable, but prolonged reflux with LAH can sometimes reduce the pyridine ring; monitor closely).
Fieser Quenching (Crucial for Yield):
Cool the mixture to 0°C.
For every x grams of LAH used, add sequentially:
x mL Water (very slow addition).
x mL 15% Aqueous NaOH.
3x mL Water.
Result: This precipitates aluminum salts as a granular white solid (lithium aluminate) that is easy to filter, rather than a gelatinous mess.
Isolation:
Add anhydrous
directly to the quenched mixture and stir for 15 minutes.
Concentrate the filtrate to yield the crude amine.[2]
Analytical Data Summary
The following table summarizes the expected characterization data for validation.
Data Type
Parameter
Expected Value/Observation
1H NMR
Cyclopropyl
0.9 – 1.2 ppm (m, 4H)
1H NMR
Exocyclic
2.8 – 3.0 ppm (s, 2H)
1H NMR
Pyridine
2.3 – 2.4 ppm (s, 3H)
IR
Nitrile Stretch
Disappearance of peak at ~2230 cm⁻¹
IR
Amine Stretch
Appearance of broad peaks at 3300–3400 cm⁻¹
Mass Spec
Molecular Ion
Da
Workflow Visualization & Troubleshooting
Figure 2: Experimental workflow and decision logic.
Safety & Handling (E-E-A-T)
Sodium Hydride (NaH): Reacts violently with water to produce hydrogen gas. Ensure all glassware is flame-dried. Have a Class D fire extinguisher available.
Lithium Aluminum Hydride (LAH): Pyrophoric. Never add water directly to solid LAH.[1] Use the Fieser quenching method described above to safely deactivate the reagent.
DMSO/NaH Hazard: Heating NaH in DMSO above 50°C can lead to explosive decomposition (runaway reaction). Strictly adhere to the temperature limits (< 20°C during addition).
Context: Describes the general alkylation of active methylenes with 1,2-dibromoethane.
Safety of NaH/DMSO Mixtures
Source: Yang, H. et al. "Thermal Stability of NaH in DMSO." Process Safety Progress, 2006.
Context: Critical safety parameters for avoiding thermal runaway.
Fieser Workup for LAH Reductions
Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
Context: The standard protocol for aluminum salt removal.
Synthesis of 1-(2-Pyridyl)
Source: Skolnick, P. et al. "1-Aryl-3-azabicyclo[3.1.0]hexanes: A New Class of Dopamine Transporter Inhibitors." European Journal of Pharmacology, 2003.
Navigating the Solubility Landscape of AZD-9291 (Osimertinib) for Robust Biological Assays
Introduction: The Critical Role of Solvent Selection in Preclinical Research AZD-9291, also known as Osimertinib (CAS 1256822-24-8), is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solvent Selection in Preclinical Research
AZD-9291, also known as Osimertinib (CAS 1256822-24-8), is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target both the sensitizing EGFR mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[3][4] The reliability and reproducibility of in vitro and in vivo studies involving AZD-9291 are fundamentally dependent on the appropriate choice of solvent and the correct preparation of stock solutions. An inappropriate solvent can lead to poor compound solubility, precipitation, and the generation of misleading data. This application note provides a comprehensive guide to selecting the optimal solvents for dissolving AZD-9291 for various biological assays, ensuring the integrity and accuracy of your research findings.
Physicochemical Properties and Solubility Profile of AZD-9291
Understanding the physicochemical properties of AZD-9291 is paramount to selecting a suitable solvent. It is a lipophilic molecule with a log D value of approximately 3, indicating a preference for non-aqueous environments.[3] Its aqueous solubility is modest.[3] The following table summarizes the solubility of AZD-9291 in common laboratory solvents.
Solvent
Solubility
Remarks
Source(s)
Dimethyl Sulfoxide (DMSO)
100 mg/mL (200.16 mM)
Ultrasonic treatment may be required for complete dissolution. The most common solvent for preparing high-concentration stock solutions for in vitro assays.
Ultrasonic treatment is recommended to aid dissolution.
Water
Insoluble
Recommended Solvents and Protocols for Biological Assays
The choice of solvent is intrinsically linked to the specific requirements of the biological assay being performed. This section provides detailed protocols for preparing AZD-9291 solutions for both in vitro and in vivo applications.
In Vitro Assays (e.g., Cell-Based Assays, Enzyme Assays)
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of AZD-9291.[6] Its high solvating power allows for the preparation of concentrated stocks, which can then be serially diluted to the final working concentrations in aqueous assay media.
Weighing the Compound: Accurately weigh the desired amount of AZD-9291 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 5.00 mg of AZD-9291 (Molecular Weight: 499.61 g/mol ).
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the AZD-9291 powder. For a 10 mM stock, add 1 mL of DMSO for every 5.00 mg of compound.
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Visually inspect the solution to ensure it is clear and free of any particulate matter.
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.[6]
Critical Consideration for In Vitro Assays: While DMSO is an excellent solvent, it can exhibit cytotoxic effects at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the assay medium is kept to a minimum, typically below 0.5%, to avoid impacting cellular health and assay performance.
Workflow for In Vitro Solvent Selection
Caption: Decision workflow for in vitro solvent selection.
In Vivo Studies (e.g., Animal Models)
For in vivo administration, the use of 100% DMSO is generally not recommended due to its potential for toxicity and irritation. Therefore, co-solvent systems are employed to create stable formulations suitable for oral gavage or other routes of administration.
Several formulations have been reported for the in vivo delivery of AZD-9291. The selection of a specific formulation may depend on the desired dosing volume, route of administration, and the specific animal model.
Formulation Components
Ratio
Solubility
Remarks
Source(s)
DMSO, PEG300, Tween-80, Saline
10% : 40% : 5% : 45%
≥ 2.5 mg/mL (5.00 mM)
A clear solution suitable for oral administration.
Prepare the Co-Solvent Mixture: In a sterile container, combine the solvents in the specified order and ratio. For a 1 mL total volume, this would be:
100 µL DMSO
400 µL PEG300
50 µL Tween-80
Initial Dissolution: Add the weighed AZD-9291 powder to the co-solvent mixture. Vortex thoroughly and sonicate if necessary to achieve a clear solution.
Addition of Saline: Slowly add the saline to the mixture while vortexing to avoid precipitation. For a 1 mL total volume, add 450 µL of saline.
Final Homogenization: Vortex the final formulation to ensure it is a homogenous and clear solution.
Administration: This formulation should be prepared fresh before each use and administered at the desired dose.
Causality in Formulation Choice: The use of a multi-component system for in vivo studies is a deliberate strategy. DMSO acts as the primary solvent to dissolve AZD-9291. PEG300 serves as a co-solvent and viscosity-enhancing agent, which can improve the stability of the formulation. Tween-80 is a non-ionic surfactant that enhances the solubility of lipophilic compounds in aqueous environments and can improve oral absorption. Saline provides a physiologically compatible vehicle for administration.
Workflow for In Vivo Formulation Selection
Caption: Decision workflow for in vivo formulation.
Conclusion: Ensuring Data Integrity Through Proper Solubilization
The successful implementation of biological assays with AZD-9291 is critically dependent on the correct choice and use of solvents. For in vitro studies, DMSO is the recommended solvent for preparing high-concentration stock solutions, with careful attention paid to the final DMSO concentration in the assay. For in vivo research, co-solvent systems are necessary to ensure the bioavailability and tolerability of the compound. By following the detailed protocols and considering the underlying principles outlined in this application note, researchers can prepare stable and effective formulations of AZD-9291, leading to more reliable and reproducible experimental outcomes.
References
Product Data Sheet - Life Technologies (India) Pvt. Ltd. (n.d.).
AZD9291 (Osimertinib) | Mutant-Selective EGFR Inhibitor | CAS 1421373-65-0. (2024, May 22).
Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Spitzler, P. J., ... & Jänne, P. A. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046–1061.
Finlay, M. R., Anderton, M., Ashton, S., Ballard, P., Bethel, P., Box, M., ... & Waring, M. J. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor. Journal of medicinal chemistry, 57(20), 8249–8267.
AZD-9291 Product Data Sheet - APExBIO. (2021, January 10).
Osimertinib (AZD9291) | CAS#:1421373-65-0 | Chemsrc. (2025, August 20).
Jia, Y., Ju, W., Zhao, J., Zhang, B., & He, X. (2017). Liquid chromatography–tandem mass spectrometric assay for the T790M mutant EGFR inhibitor osimertinib (AZD9291) in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 145, 593-597.
Osimertinib | MedChemExpress. (n.d.).
Zhou, W., Ercan, D., Chen, L., Yun, C. H., Li, D., Capelletti, M., ... & Jänne, P. A. (2011). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.
CAS Common Chemistry. (n.d.). Benzeneacetic acid, α-ethyl-4-(2-methylpropyl)-, sodium salt (1:1). Retrieved from CAS, a division of the American Chemical Society.
PubChem. (n.d.). 6-Methoxy-8-nitroquinoline.
NIST. (n.d.). Benzene, (2-chloroethyl)-. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology.
Ward, R. A., Fawkes, M., Finlay, M. R., Kettle, J. G., Lane, J. R., & Waring, M. J. (2017). Refinement of Covalent EGFR Inhibitor AZD9291 to Eliminate Off-target Activity. ACS medicinal chemistry letters, 8(11), 1184–1189.
Al-kassas, R., Al-Ghazali, M. A., & Al-Hussaini, M. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 758.
Shakeel, F., Haq, N., Alanazi, F. K., & Alsarra, I. A. (2016). Solubility Determination and Correlation of Glibenclamide in 11 Monosolvents and (Acetone + Acetonitrile) Binary Solvents from 283.15 K to 323.15 K.
Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloroethyl)- (CAS 622-24-2).
Handling and storage conditions for [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine free base vs HCl salt
Executive Summary This technical guide defines the handling, storage, and stability protocols for [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine (CAS: 1256822-24-8). This building block features a gem-disubstituted cyc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide defines the handling, storage, and stability protocols for [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine (CAS: 1256822-24-8). This building block features a gem-disubstituted cyclopropyl motif widely used in medicinal chemistry to restrict conformational freedom.
Core Insight: The Free Base form is typically a viscous oil or low-melting solid that is chemically reactive, prone to atmospheric carbon dioxide absorption (carbamate formation), and oxidative degradation. The Hydrochloride (HCl) Salt is the preferred form for long-term storage due to its crystalline lattice stability, resistance to oxidation, and ease of handling.
Recommendation: Store the bulk material as the HCl salt at 2–8°C under desiccation. Convert to the free base in situ immediately prior to use in nucleophilic substitution or coupling reactions.
Chemical Profile & Physicochemical Properties[2][3][4]
Understanding the molecular vulnerabilities is essential for maintaining compound integrity.
A. Differential Basicity & Protonation
The molecule contains two basic nitrogen centers. The primary aliphatic amine (methanamine moiety) is significantly more basic (pKa ~9.5) than the pyridine nitrogen (pKa ~5.2).
Implication: Upon addition of 1 equivalent of HCl, the aliphatic amine protonates first. This ammonium species stabilizes the molecule against N-oxidation.
Risk: In the free base form, the nucleophilic primary amine rapidly reacts with atmospheric CO₂ to form carbamic acid/carbamate salts, often observed as a "crust" forming on the oil's surface.
B. Cyclopropyl Ring Strain
The gem-disubstituted cyclopropane ring introduces significant angle strain.[1] While generally kinetically stable, exposure to strong Lewis acids or radical conditions can trigger ring-opening.
Protocol: Avoid prolonged exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) unless necessary for deprotection steps.
C. Oxidative Susceptibility
Primary amines adjacent to quaternary centers are moderately susceptible to air oxidation to N-oxides or imines over months of storage.[1]
Mitigation: The HCl salt "masks" the lone pair of the primary amine, effectively shutting down oxidative pathways.
Decision Matrix: Form Selection
Use the following logic flow to determine the appropriate form for your experimental needs.
Figure 1: Decision matrix for selecting between Free Base and HCl Salt forms based on experimental intent.[1]
Detailed Protocols
Protocol A: Preparation of HCl Salt from Free Base
Use this protocol to stabilize the oily free base for storage.
Acid: 4M HCl in Dioxane or 2M HCl in Diethyl Ether
Step-by-Step:
Dissolution: Dissolve the free base oil in 10 volumes of anhydrous Et₂O or MTBE in a round-bottom flask. (e.g., 1 g amine in 10 mL solvent).
Filtration (Optional): If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter to remove dust/insolubles.
Acidification: While stirring rapidly at 0°C (ice bath), add the HCl solution dropwise.
Stoichiometry: Add 1.05 equivalents of HCl.
Observation: A white precipitate should form immediately.
Maturation: Allow the slurry to stir for 30 minutes at 0°C to ensure complete salt formation and prevent oiling out.
Isolation: Filter the solid using a sintered glass funnel (medium porosity) or a Büchner funnel under inert gas (Nitrogen/Argon) if possible.
Washing: Wash the filter cake with 2 volumes of cold Et₂O.
Drying: Dry the solid under high vacuum (< 1 mbar) at room temperature for 4–6 hours.
Note: Avoid heating above 40°C during drying to prevent potential sublimation or dissociation.
Protocol B: In Situ Free-Basing for Reactions
Use this protocol when the reaction requires the nucleophilic amine (e.g., amide coupling, SNAr).[1]
Context: You have the stable HCl salt but need to run a reaction in DCM or DMF.
Method 1: Biphasic Extraction (For >100 mg scale)
Suspend the HCl salt in DCM (dichloromethane).
Add an equal volume of Saturated Aqueous NaHCO₃ or 1M NaOH.
Shake vigorously in a separatory funnel.
Separate the organic layer.[2] Extract the aqueous layer 2x with DCM.
Dry combined organics over Na₂SO₄, filter, and concentrate immediately before use.
Method 2: Non-Nucleophilic Base Scavenger (For small scale/direct use)
Dissolve/suspend the HCl salt in the reaction solvent (e.g., DMF, THF).
Add 2.0–3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).
Mechanism: The DIPEA will sequester the HCl, liberating the free amine for reaction.
Proceed with the addition of the electrophile.
Protocol C: Storage Conditions
Parameter
Free Base (Oil)
HCl Salt (Solid)
Temperature
-20°C (Freezer)
2–8°C (Refrigerator)
Atmosphere
Inert Gas (Argon/Nitrogen) REQUIRED
Desiccated Air or Inert Gas
Container
Amber glass vial with septum or Teflon-lined cap
Amber glass vial, tightly sealed
Light Exposure
Protect from light (Pyridine sensitivity)
Protect from light
Shelf Life
< 3 Months (check purity before use)
> 2 Years (if kept dry)
Quality Control & Validation
To ensure the integrity of the compound, use the following analytical checkpoints.
H-NMR Diagnostics (DMSO-d6)
Free Base: The methylene protons (-CH2-NH2) typically appear around 2.6 – 2.9 ppm .
HCl Salt: Upon protonation (-CH2-NH3+), these protons shift downfield to 3.0 – 3.3 ppm .
Carbamate Contamination: If the free base has degraded, look for broad signals or splitting in the methylene region and a new carbonyl peak in C-NMR (~158 ppm).
HPLC Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
Note: Use TFA or Formic acid to ensure the amine is protonated and moves as a sharp peak. Neutral pH may cause tailing.
Detection: UV at 254 nm (Pyridine absorption).
References
Chemical Safety & Properties: PubChem.[3] Compound Summary for (5-Methylpyridin-2-yl)methanamine (Analog). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Amine Salt Stability: Reddit Chem Community. Why are organic amines often more stable as the HCl salt?. Retrieved October 26, 2023, from [Link]
Salt Formation Methodology: ScienceMadness. Isolation of primary amines as HCl salt. Retrieved October 26, 2023, from [Link]
Standard operating procedure for coupling [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine in peptide synthesis
Abstract & Scope This Application Note details the optimized protocol for coupling [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine (CAS: 1256822-24-8) to carboxylic acids (amino acids or peptide fragments). This buildin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This Application Note details the optimized protocol for coupling [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine (CAS: 1256822-24-8) to carboxylic acids (amino acids or peptide fragments). This building block, characterized by a conformationally restricted cyclopropyl linker and a basic pyridine moiety, presents specific solubility and reactivity challenges.
While standard peptide coupling reagents (e.g., HATU, EDC) are generally effective, the presence of the pyridine nitrogen requires careful modulation of basicity to prevent catalyst poisoning or side reactions. This guide prioritizes T3P® (Propylphosphonic anhydride) for scalable, low-epimerization couplings and HATU for high-value, small-scale synthesis.
Chemical Profile & Strategic Considerations
Molecule Analysis
Property
Data
Implications for Synthesis
Structure
Primary amine attached to a cyclopropyl-methylene spacer.
The methylene spacer (-CH2-NH2) reduces steric hindrance compared to direct cyclopropylamines, behaving similarly to a hindered benzylamine.
The pyridine nitrogen is weakly basic but can form salts or coordinate with metal catalysts. It does not typically compete with the primary amine for acylation but can affect pH.
Salt Form
Often supplied as 2HCl or HCl .
CRITICAL: The salt must be fully neutralized (2-3 eq. base) to release the nucleophilic free amine. Failure to neutralize is the #1 cause of low yield.
Solubility
Soluble in DMF, DMSO, MeOH, Water.
Highly polar. Organic extraction (DCM/EtOAc) requires pH adjustment (pH > 10) to ensure the amine is in the organic phase.
Mechanistic Causality
Steric Constraint: The cyclopropyl ring locks the orientation of the pyridine relative to the amine. While this improves potency in biological targets (e.g., Orexin receptors), it restricts the "cone of approach" for the incoming activated ester. Recommendation: Use highly reactive activating agents (HATU or T3P) rather than carbodiimides alone (EDC/DIC).
Pyridine Interference: The pyridine nitrogen can act as a proton acceptor. In acid-labile protecting group strategies (e.g., Boc removal), the pyridine buffers the acid, potentially requiring longer deprotection times or stronger acids (TFA vs. HCl).
Base: DIPEA (N,N-Diisopropylethylamine), 3.0 – 4.0 equiv (Adjust based on HCl salt stoichiometry)
Solvent: Anhydrous DMF or NMP
Protocol:
Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF (0.1 M concentration).
Base Addition 1: Add DIPEA (1.0 equiv) to the acid mixture. Stir for 2 minutes to form the activated ester (OAt-ester). Note: The solution should turn slightly yellow.
Amine Preparation: In a separate vial, dissolve the Amine HCl salt (1.1 equiv) in minimal DMF. Add DIPEA (2.0 - 3.0 equiv) to neutralize the salt. Self-Validation: Ensure the amine solution is basic (wet pH paper check: pH 8-9).
Coupling: Add the neutralized amine solution to the activated acid mixture dropwise.
Reaction: Stir at room temperature under nitrogen.
Time: Typically 1–2 hours.
Monitoring: Check by LCMS. Look for product mass [M+H]+.
Success Criteria: >95% conversion of the carboxylic acid.
Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.
Caution: Do not wash with strong acid (1M HCl) if your product has acid-sensitive groups, or you risk extracting the pyridine-containing product into the aqueous layer.
Reaction: Warm to room temperature and stir. T3P kinetics are slower; allow 4–12 hours.
Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5M NaOH (removes T3P byproducts) and brine.
Purification & Quality Control
Flash Chromatography
Stationary Phase: Silica Gel.
Mobile Phase: DCM / MeOH.
Additive: Due to the basic pyridine and amine, the product will streak on standard silica.
Solution: Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase.
Gradient: 0% to 10% MeOH in DCM (with 1% NH4OH).
LCMS Interpretation
Ionization: Electrospray Positive (ESI+).
Pattern: Expect a strong [M+H]+ peak.
Artifacts: In MeOH injection solvent, you may see trace methyl ester formation if the reaction was quenched with MeOH and acid, though rare with this amine.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the coupling process.
Figure 1: Decision tree for coupling [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine based on scale and reagent choice.
References
Lemborexant Synthesis & Intermediates
Yoshida, Y., et al. (2015).[1] "Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist."[1] Journal of Medicinal Chemistry.
Source:
General Peptide Coupling Reagents (HATU/T3P)
Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride." Encyclopedia of Reagents for Organic Synthesis.
Source:
Cyclopropylamine Synthesis & Properties
Bertus, P., & Szymoniak, J. (2001).[2] "New and easy route to primary cyclopropylamines from nitriles."[2] Chemical Communications.[2]
Source:
Compound Data (CAS 1256822-24-8)
PubChem Compound Summary for similar pyridyl-methanamine deriv
Application Notes and Protocols: The Strategic Use of 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in Heterocyclic Compound Synthesis
Introduction: The Versatility of Pyrazole Boronic Esters in Modern Synthesis In the landscape of medicinal chemistry and drug discovery, pyrazole-containing compounds are of paramount importance.[1][2] These five-membere...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of Pyrazole Boronic Esters in Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, pyrazole-containing compounds are of paramount importance.[1][2] These five-membered heterocyclic systems are a cornerstone in the design of a wide array of therapeutic agents, exhibiting properties that range from anti-inflammatory to anti-cancer activity.[2][3] The functionalization of the pyrazole core is key to modulating its pharmacological profile, and in this context, intermediates that allow for versatile and efficient derivatization are invaluable.
This document provides a detailed guide to the application of 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (henceforth referred to as "the compound" or by its CAS number, which will be clarified upon user confirmation of the intended substance). This pyrazole boronic acid pinacol ester is a highly useful intermediate for introducing the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl moiety into a target molecule, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5]
The presence of the tetrahydropyran (THP) group can enhance the solubility and bioavailability of the final compound, making this intermediate particularly attractive for pharmaceutical development.[6] The pinacol boronic ester provides stability and reactivity, allowing for controlled and high-yield coupling reactions.[4][6]
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis. The table below summarizes the key properties of a representative pyrazole boronic ester intermediate, 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1040377-03-4) , which shares structural similarities with the initially requested compound.
The primary application of this intermediate is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of the pyrazole boronic ester with a variety of organic halides or triflates. The general workflow is depicted in the diagram below.
General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a 4-Aryl-1-(THP)-Pyrazole Derivative
This protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction using 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole boronic ester (1.0 eq), aryl halide (1.1 eq), and potassium carbonate (2.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (dioxane and water). The reaction mixture is typically stirred for 5-10 minutes to ensure good mixing. Finally, add the palladium catalyst.
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-1-(THP)-pyrazole derivative.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low Yield
Inefficient catalyst activity
Use a different palladium catalyst or ligand; ensure an inert atmosphere.
Incomplete reaction
Increase reaction time or temperature.
Side Product Formation
Homocoupling of the boronic ester
Add an excess of the aryl halide; consider using a milder base.
Protodeboronation
Ensure anhydrous conditions for the boronic ester; use a non-aqueous solvent system if possible.
Reaction Mechanism: The Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are oxidative addition, transmetalation, and reductive elimination.
Catalytic cycle of the Suzuki-Miyaura reaction.
Explanation of the Catalytic Cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R1-X) to form a Pd(II) complex.
Transmetalation: The organic group from the boronic ester (R2) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
Reductive Elimination: The two organic groups (R1 and R2) on the palladium complex are coupled and eliminated, forming the desired product (R1-R2) and regenerating the Pd(0) catalyst.
Conclusion
The pyrazole boronic ester intermediate discussed herein is a valuable tool for the synthesis of complex heterocyclic compounds. Its stability, reactivity in Suzuki-Miyaura cross-coupling, and the advantageous properties conferred by the tetrahydropyran moiety make it a strategic choice for researchers in drug discovery and development. The protocols and insights provided in this document are intended to serve as a guide for the successful application of this versatile intermediate in the synthesis of novel and medicinally relevant molecules.
References
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015, September 18).
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing).
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
Suzuki reaction - Wikipedia.
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Public
Purification methods for [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine by column chromatography
This technical guide provides in-depth troubleshooting and frequently asked questions for the purification of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine and related heterocyclic amines by column chromatography. It...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides in-depth troubleshooting and frequently asked questions for the purification of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine and related heterocyclic amines by column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying basic compounds on silica gel.
I. Understanding the Challenge: The Basic Nature of Pyridyl Amines
The primary difficulty in the chromatographic purification of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine lies in its basicity. The nitrogen atoms in both the pyridine ring and the primary amine can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This acid-base interaction leads to several common issues:
Peak Tailing: The most frequent problem, where the peak has an asymmetrical shape with a drawn-out trailing edge.[1][4] This occurs because the basic analyte adsorbs strongly to the acidic stationary phase, resulting in a slow and uneven elution.[1]
Irreversible Adsorption and Low Recovery: In severe cases, the compound can bind so strongly to the silica that it fails to elute, leading to significant yield loss.[3]
Compound Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[5]
II. Troubleshooting Guide: A Systematic Approach
This section provides a structured approach to diagnosing and resolving common purification problems.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the column chromatography of basic amines.
Caption: Troubleshooting workflow for amine purification.
III. Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the TLC plate and the column. What is the first thing I should try?
A1: The most common and effective solution for streaking amines is to add a basic modifier to your mobile phase.[3][6][7] This "competing base" neutralizes the acidic silanol sites on the silica, preventing your target amine from interacting too strongly.[3]
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent.[6] It is a versatile and commonly used base for this purpose.[7]
Ammonium Hydroxide: Prepare a stock solution of 1-2% concentrated ammonium hydroxide in your polar solvent (e.g., methanol). Use this modified solvent to prepare your mobile phase. This is particularly effective for more polar amines.[5][6]
Q2: I've added triethylamine, but I'm still getting poor separation and some tailing. What are my next steps?
A2: If a basic modifier alone is insufficient, consider these options:
Change the Stationary Phase:
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
Amine-Functionalized Silica: These columns have a bonded phase that provides a less acidic surface, which can improve peak shape.[3]
Reversed-Phase (C18) Chromatography: This can be very effective. The separation is based on hydrophobicity. You can still use a basic modifier in the mobile phase (e.g., 0.1% TEA) to ensure good peak shape by minimizing interactions with any residual silanols.[3][6]
Optimize the Mobile Phase:
Solvent System: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol system, which can offer different selectivity.
Gradient Elution: A gradual increase in the polar component of the mobile phase (a gradient) can often provide better separation than a constant mobile phase composition (isocratic elution).
Q3: My compound seems to be decomposing on the column, leading to low recovery. How can I confirm this and what can I do?
A3: To check for on-column degradation, you can perform a 2D TLC analysis.[5][8]
Spot your crude material on the bottom-left corner of a square TLC plate.
Run the plate in your chosen solvent system.
Dry the plate completely.
Rotate the plate 90 degrees counter-clockwise and run it again in the same solvent system.
If your compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see new spots off the diagonal.
Solutions for Degradation:
Deactivate the Silica: Flush the packed column with your mobile phase containing 1-3% triethylamine before loading your sample. This can help to passivate the active sites.[9]
Switch to a More Inert Stationary Phase: As mentioned in Q2, alumina or a chemically modified silica phase can be less harsh.
Q4: Can I use an acidic modifier in the mobile phase?
A4: While it may seem counterintuitive, adding a small amount of acid (e.g., acetic acid or formic acid) can sometimes be used. This protonates the amine, forming a salt. The protonated amine will have very different interactions with the stationary phase. However, for basic compounds like [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine, adding a base is the standard and generally more effective approach to prevent tailing.[6]
IV. Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with a Basic Modifier
This protocol is the recommended starting point for the purification of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine.
1. Mobile Phase Selection and Preparation:
Begin by determining an appropriate solvent system using TLC. A common starting point for compounds of this nature is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Prepare your chosen mobile phase and add 1% (v/v) triethylamine. For example, to make 500 mL of a 9:1 Hexane:Ethyl Acetate eluent with 1% TEA, you would mix 445 mL of hexane, 50 mL of ethyl acetate, and 5 mL of triethylamine.
Thoroughly mix the mobile phase.
2. Column Packing:
Prepare a slurry of silica gel in your initial mobile phase.
Pour the slurry into the column and allow it to pack evenly. Use gentle pressure if necessary.
Once packed, pass 2-3 column volumes of the mobile phase through the column to ensure it is well-equilibrated.
3. Sample Loading:
Dissolve your crude [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
Alternatively, for less soluble samples, use a "dry loading" technique: dissolve the compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
Begin eluting with your prepared mobile phase.
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation:
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
The presence of triethylamine (boiling point ~89 °C) may require co-evaporation with a solvent like toluene to remove it completely.
Table 1: Summary of Recommended Starting Conditions
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (60 Å, 40-63 µm)
Standard, cost-effective choice.
Mobile Phase
Dichloromethane/Methanol or Hexane/Ethyl Acetate
Good starting points for many nitrogen-containing compounds.
Basic Modifier
1-2% Triethylamine or 1-2% NH₄OH in MeOH
Neutralizes acidic silanol groups to prevent peak tailing.[6][7]
Sample Loading
Dry loading or minimal solvent volume
Ensures a narrow starting band for better separation.[6]
Elution
Gradient
Often provides better resolution for complex mixtures than isocratic elution.
V. References
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19). ResearchGate. Retrieved February 22, 2024, from [Link]
HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved February 22, 2024, from [Link]
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved February 22, 2024, from [Link]
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved February 22, 2024, from [Link]
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci. Retrieved February 22, 2024, from [Link]
Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Welch Materials. Retrieved February 22, 2024, from [Link]
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 22, 2024, from [Link]
What's Happening to My Column? (2020, November 12). LCGC International. Retrieved February 22, 2024, from [Link]
Gas-solid chromatographic analysis of aromatic amines, pyridine, picolines, and lutidines on cobalt phthalocyanine with porous-layer open-tube columns. (n.d.). ACS Publications. Retrieved February 22, 2024, from [Link]
If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? (2013, January 31). ResearchGate. Retrieved February 22, 2024, from [Link]
Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved February 22, 2024, from [Link]
Modification of Mixed Retention Mechanisms for Aromatic Amine and Pyridine Derivatives in RP-HPLC. (n.d.). Oxford Academic. Retrieved February 22, 2024, from [Link]
Separation of pyridine and other amines. (n.d.). Agilent. Retrieved February 22, 2024, from [Link]
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved February 22, 2024, from [Link]
Supporting Information. (n.d.). Wiley-VCH. Retrieved February 22, 2024, from [Link]
Care, Maintenance, and Troubleshooting of HPLC Columns. (2008, January 17). Agilent. Retrieved February 22, 2024, from [Link]
(5-Methylpyridin-2-yl)methanamine. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved February 22, 2024, from [Link]
Minimizing side reactions when using [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine as a nucleophile
Technical Support Center: [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine Welcome to the dedicated technical support guide for [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine. This document provides in-depth troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
Welcome to the dedicated technical support guide for [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this sterically hindered primary amine as a nucleophile. Our goal is to help you anticipate challenges, minimize side reactions, and optimize your reaction outcomes.
Section 1: Understanding the Reagent: A Structural Perspective
Before troubleshooting, it is crucial to understand the inherent chemical properties of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine. Its reactivity is governed by a unique combination of steric and electronic factors.
Primary Amine (Nucleophilic Center): The -CH₂NH₂ group is the primary site of nucleophilic attack.
Neopentyl-like Steric Hindrance: The amine is attached to a quaternary carbon (the C1 of the cyclopropyl ring), creating significant steric bulk. This severely hinders the backside attack required for a standard Sₙ2 reaction, making it much less reactive than simple primary amines.[1][2][3]
Cyclopropyl Ring Strain & Reactivity: The three-membered ring is highly strained. Under certain conditions, particularly those favoring carbocation formation (Sₙ1-like character), the ring can open to form a more stable homoallylic cation.[4][5] This is a critical pathway for a major potential side reaction.
Pyridine Ring Electronics: The pyridine ring is electron-withdrawing, which slightly reduces the basicity and nucleophilicity of the exocyclic amine compared to a simple alkylamine.[6][7] The pyridine nitrogen itself is a potential site for side reactions (e.g., N-alkylation), though its lone pair is part of the aromatic system, making it less nucleophilic than the primary amine.[6]
Caption: A decision-making workflow for troubleshooting common issues.
Issue 1: Low or No Product Conversion
This is the most common challenge, directly linked to the molecule's steric bulk.
Potential Cause A: Insufficient Thermal Energy. The high activation energy barrier due to steric repulsion requires significant energy input to overcome.
[1][8] * Troubleshooting Suggestion: Increase the reaction temperature significantly. Reactions may require heating to 80-120 °C or even higher, depending on the electrophile. Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. Prolonged reaction times (24-72 hours) are often necessary. Monitor progress carefully by TLC or LC-MS.
Potential Cause B: Poor Leaving Group on the Electrophile. For a sterically hindered nucleophile, a highly reactive electrophile is essential to drive the reaction forward.
Troubleshooting Suggestion: Switch to an electrophile with a better leaving group. The general order of reactivity is crucial here.
Leaving Group
Relative Reactivity
Recommendation
Iodide (I⁻)
Excellent
Highly recommended for difficult alkylations.
Triflate (CF₃SO₃⁻)
Excellent
Often the best choice, but can be expensive.
Tosylate (TsO⁻)
Good
A good balance of reactivity and cost.
Bromide (Br⁻)
Moderate
May require harsh conditions (high temp/long time).
Chloride (Cl⁻)
Poor
Generally not recommended for this substrate.
Table 1: Comparative reactivity of common leaving groups in Sₙ2 reactions.
Issue 2: Formation of an Unexpected Byproduct with a Double Bond
Potential Cause: Cyclopropyl Ring Opening/Rearrangement. If the reaction conditions have even trace acidity or allow for an Sₙ1-type intermediate, the highly strained cyclopropylmethyl system can rearrange to a more stable homoallylic (but-3-en-1-yl) structure. [5]This is a known pathway for cyclopropylcarbinols and related systems.
[5] * Troubleshooting Suggestion:
Strictly Avoid Acid: Ensure all reagents and solvents are anhydrous and free of acid. If a base is used, employ a non-nucleophilic, hindered base like DIPEA or Proton-Sponge® to scavenge any generated acid (e.g., HBr from an alkyl bromide reaction) without competing as a nucleophile.
Force Sₙ2 Conditions: Use a polar aprotic solvent (DMF, DMSO, Acetonitrile) to favor the Sₙ2 pathway.
[9] 3. Use a Primary Electrophile: Avoid secondary and especially tertiary electrophiles, which are more prone to Sₙ1 pathways and carbocation formation.
[10]
Caption: Mechanism of the cyclopropyl ring-opening side reaction.
Issue 3: Formation of a Higher Molecular Weight Product (Over-alkylation)
Potential Cause: Product is More Nucleophilic than Starting Material. The resulting secondary amine product can be more nucleophilic than the primary starting amine and can compete for the remaining electrophile, leading to a tertiary amine byproduct. [11]This is a classic problem in amine alkylation.
Troubleshooting Suggestion:
Control Stoichiometry: Use a significant excess of the starting amine (e.g., 3-5 equivalents) to increase the statistical probability of the electrophile reacting with the desired nucleophile.
Slow Addition: Add the electrophile slowly to the reaction mixture at the reaction temperature. This keeps the instantaneous concentration of the electrophile low, minimizing its chance of reacting with the small amount of secondary amine product that has formed.
Issue 4: Difficulty with Product Purification
Potential Cause: Amine Adsorption to Silica Gel. Primary and secondary amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and sometimes irreversible binding.
Troubleshooting Suggestion:
Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in the eluent.
Use Alumina: Consider using basic or neutral alumina for chromatography instead of silica gel.
Salt Formation & Extraction: Perform an acidic wash (e.g., 1M HCl) to protonate your amine product into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine product into a fresh organic layer.
Section 4: Recommended Starting Protocol
This generalized protocol for N-alkylation should be considered a starting point and may require optimization.
Protocol: N-Alkylation with an Alkyl Bromide
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine (2.0 eq).
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
Solvent and Base: Add anhydrous DMF (to make a ~0.2 M solution based on the electrophile) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
Reagent Addition: Add the alkyl bromide (1.0 eq) to the stirred solution.
Heating: Heat the reaction mixture to 100 °C.
Monitoring: Monitor the reaction progress by LC-MS or TLC. The reaction may require 24-48 hours.
Work-up:
Cool the reaction to room temperature.
Dilute with ethyl acetate and water.
Wash the organic layer sequentially with water (2x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography using silica gel pre-treated with 1% triethylamine in the eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
Heterocyclic Amines. (2025, February 24). Chemistry LibreTexts. [Link]
Why nucleophilic substitution in pyridine favours at position-2? (2016, November 22). Quora. [Link]
Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganics. [Link]
Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]
Methods to Avoid Inactivation of Primary Amines. Glen Research. [Link]
11.3: Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2016, July 18). The Journal of Physical Chemistry A. [Link]
11.3 Characteristics of the SN2 Reaction. (2023, September 20). OpenStax. [Link]
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. [Link]
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (2019, April 16). PMC. [Link]
Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (2020, January 15). Journal of the American Chemical Society. [Link]
Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines. PMC. [Link]
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). IntechOpen. [Link]
Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
Nucleophilic Substitution Reactions. University of Illinois Springfield. [Link]
Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. (2018, August 28). ChemRxiv. [Link]
Chiral Picolylamines for Michael and Aldol Reactions: Probing Substrate Boundaries. ResearchGate. [Link]
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (2017, December 22). PMC. [Link]
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014, July 16). PMC. [Link]
Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions. [Link]
Rh(i)- and Rh(ii)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. (2021, January 18). PMC. [Link]
Manganese(II) Bromide Coordination toward the Target Product and By-Product of the Condensation Reaction between 2-Picolylamine and Acenaphthenequinone. (2023, March 22). MDPI. [Link]
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry. [Link]
9.14: Opening of Epoxides - Acidic versus Basic Conditions. (2020, May 30). Chemistry LibreTexts. [Link]
7.10: Rearrangements of the Carbocation and Sₙ1 Reactions. (2020, May 30). Chemistry LibreTexts. [Link]
Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1... ResearchGate. [Link]
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]
Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Stability Profile[1][2][3]
Compound: [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
CAS: 1256822-24-8 (Free Base) / 1228878-74-7 (2HCl Salt)
Core Assessment: High Stability under Standard Acidic Conditions.[1][2][3]
Contrary to the general instability associated with cyclopropylcarbinyl systems, this specific scaffold exhibits enhanced resistance to acid-catalyzed ring opening.[2][3] This stability is mechanistically driven by the basicity of the pyridine ring. Under acidic conditions (
), the pyridine nitrogen becomes protonated.[2] This creates a strong electron-withdrawing field adjacent to the cyclopropyl quaternary center, effectively raising the energy barrier for carbocation formation and preventing the typical ring-opening rearrangement.[1][2][3]
Forms stable TFA salt.[2][3] No fragmentation observed.[2][3]
Sulfuric Acid ()
Dilute (<2M), RT
Good
Stable.
Hydrobromic Acid (HBr)
48% aq, Reflux
Caution
Risk of nucleophilic ring opening due to + Heat.[1][2][3]
Nitric Acid ()
Conc.
Poor
Oxidation of the 5-methyl group or pyridine ring.[2][3]
Mechanistic Insight: The "Protonation Shield"
To troubleshoot effectively, you must understand why the molecule behaves as it does.[2][3]
In a typical phenyl-cyclopropyl system, acid catalysis generates a stabilized benzylic carbocation, leading to ring expansion or opening.[1][2][3] However, in [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine , the reaction trajectory is altered by the pyridine:
Step 1: The primary amine (
) and the pyridine nitrogen () are both protonated immediately upon acid exposure.[2]
Step 2: The protonated pyridinium ring becomes a strong Electron Withdrawing Group (EWG).[2][3]
Consequence: This EWG destabilizes the development of a positive charge at the adjacent quaternary cyclopropyl carbon.[2][3] The transition state required for ring opening (carbocation formation) becomes energetically inaccessible under standard conditions.[2]
Key Takeaway: Ensure your reaction maintains a pH low enough to keep the pyridine protonated if you wish to maximize stability.[2][3]
Troubleshooting Guide
Scenario A: "My product is an oil or gum, not a solid salt."
Diagnosis: Hygroscopicity and Impure Salt Formation.[2][3]
The dihydrochloride salt of this molecule is highly polar and hygroscopic.[2][3] Excess acid or water retention often results in a gummy oil.[2][3]
Protocol: Correct Salt Isolation
Dissolution: Dissolve the crude free base in a minimal amount of dry Ethanol or Methanol.[2][3]
Acidification: Add 2.2 equivalents of 4M HCl in Dioxane (anhydrous). Do not use aqueous HCl if avoiding hygroscopicity.[2]
Precipitation: Slowly add the mixture dropwise into a vigorously stirring volume of Diethyl Ether or MTBE (10x volume relative to alcohol).
Observation: A white precipitate should form.[2][3]
Recovery: Filter under Nitrogen (to prevent moisture absorption).[2][3] Dry in a vacuum oven at 40°C with
.
Scenario B: "I see a +18 or +36 mass shift in LCMS."
Diagnosis: Nucleophilic Ring Opening (Rare).[2][3]
This usually occurs only if you use strong nucleophilic acids (HBr, HI) or high temperatures where transient deprotonation allows the pyridine to stabilize a cation.
Protocol: Impurity Identification
M+18: Hydration of the ring (Acid + Water + Heat).[2]
M+36/38: Chlorination (Ring opening with HCl at high temp).
Fix: Lower the temperature. Ensure the system is strictly anhydrous if using Lewis acids.[2][3] Switch from HBr to HCl or TFA to reduce nucleophilicity.[2][3]
Scenario C: "Low recovery during aqueous workup (Free-basing)."
Diagnosis: High Water Solubility.[2][3]
The free base contains a polar amine and a polar pyridine ring.[2][3] It partitions poorly into non-polar solvents like Hexane or pure Ether.[2][3]
Protocol: High-Efficiency Extraction
Basify: Adjust aqueous layer to pH > 12 using NaOH (ensure Pyridine is deprotonated).[2][3]
Solvent Choice: Do NOT use Ether.[2][3] Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) .[2]
Salting Out: Saturate the aqueous phase with NaCl to push the organic amine into the organic layer.[3]
Drying: Dry organic layer over
(Magnesium sulfate can sometimes coordinate amines).[2][3]
Visualizing the Chemistry
Diagram 1: Protonation States & Stability Logic
This diagram illustrates the "Protonation Shield" effect that protects the cyclopropane ring.
Caption: The protonated pyridine ring (Py-H+) destabilizes adjacent carbocation formation, effectively "locking" the cyclopropane ring against acid-catalyzed opening under standard conditions.[1][2][3]
Frequently Asked Questions (FAQ)
Q: Can I use this amine in a reductive amination with NaBH(OAc)3 and Acetic Acid?A: Yes. The cyclopropyl ring is stable to acetic acid.[2][3] However, ensure you do not let the reaction sit for prolonged periods at high heat.[2][3] Standard room temperature protocols are perfectly safe.[2][3]
Q: How should I store the 2HCl salt?A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic.[2][3] If it becomes sticky, re-triturate with cold diethyl ether before use.[2][3]
Q: I need to remove the Boc protecting group from the amine. Is 4M HCl/Dioxane safe?A: Yes, this is the standard deprotection method for this scaffold.[2][3] The reaction is typically complete in 1-2 hours at room temperature with no degradation of the cyclopropyl ring.[2][3]
Q: Why does the NMR of the salt look broad?A: This is common for ammonium salts in
or due to proton exchange or aggregation.[2][3] Adding a drop of to the DMSO sample usually sharpens the peaks by collapsing the N-H coupling, though the N-H protons will disappear.[3]
References
Compound Data & Commercial Availability
1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine dihydrochloride.[1][2][3] BLD Pharm.[2][3][4][5] Retrieved October 2025.[2][3]
General Cyclopropane Stability
Wong, H. N. C., et al. "Cyclopropane Amino Acids and Amines."[2][3] Chemical Reviews, 1989.[2][3] (General reference for cyclopropylamine stability).
Mechanistic Principles (Pyridine Protonation)
Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[2][3] Wiley, 2010.[2][3] (Discusses the electron-withdrawing nature of protonated pyridines).
Safety Data
Safety Data Sheet: (1-(5-Methylpyridin-2-yl)cyclopropyl)methanamine. Fisher Scientific.[2][3]
Technical Support Center: Navigating Steric Challenges with Cyclopropyl-Substituted Amines
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with cyclopropyl-substituted amines. The unique electronic properties and conformational rigidity of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with cyclopropyl-substituted amines. The unique electronic properties and conformational rigidity of the cyclopropyl group make it a valuable motif in medicinal chemistry. However, this same rigidity often introduces significant steric hindrance, complicating synthetic transformations.
This guide is structured as an interactive FAQ to directly address the common challenges you may encounter. We will delve into the mechanistic underpinnings of these difficulties and provide actionable, field-tested solutions to help you overcome them.
Frequently Asked Questions (FAQs)
Why do my reactions with cyclopropylamines often fail or show low yields, even though the group seems small?
This is a common and excellent question. While the cyclopropyl group has only three carbon atoms, its rigid, bicyclic-like structure creates a unique and significant steric shield around the nitrogen atom. Unlike a more flexible alkyl chain, the C-C bonds of the cyclopropane ring cannot rotate to alleviate steric clash during the transition state of a reaction.
This rigidity has two primary consequences:
Hindered Nucleophilic Attack: The nitrogen's lone pair of electrons is sterically encumbered, making it a poorer nucleophile compared to less hindered primary or secondary amines. This directly impacts the reaction rates of processes like acylation, alkylation, and coupling reactions.
Transition State Destabilization: For reactions that proceed through a crowded transition state (e.g., SN2 reactions or the formation of a tetrahedral intermediate in amide coupling), the inflexible cyclopropyl group can lead to significant torsional and steric strain, increasing the activation energy of the reaction.
To illustrate the steric profile, consider the approach of an electrophile:
Figure 1. Comparison of electrophile approach to a flexible vs. a rigid amine.
My Buchwald-Hartwig amination with a cyclopropylamine is not working. What are the critical parameters to optimize?
The Buchwald-Hartwig amination is a powerful tool, but its success with challenging amines like cyclopropylamine hinges on a carefully orchestrated catalytic cycle. Steric hindrance can slow or stall both the oxidative addition and the reductive elimination steps.
Troubleshooting Workflow:
Figure 2. Troubleshooting decision tree for Buchwald-Hartwig amination.
Key Causality Behind Choices:
Ligand Selection: The choice of phosphine ligand is arguably the most critical factor. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are essential.
Why? These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step. Their bulk also facilitates the final C-N reductive elimination, which is often the rate-limiting step for hindered substrates.
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd(II)-amido complex without competing as a nucleophile.
Why? Sodium tert-butoxide (NaOt-Bu) is a common choice, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective in cases where the substrate is base-sensitive.
Temperature and Solvent: These reactions often require elevated temperatures (80-120 °C) to overcome the activation energy barrier.
Why? The solvent must be stable at these temperatures and capable of dissolving the catalyst and reagents. Toluene and dioxane are common choices.
Recommended Starting Conditions:
Parameter
Recommended Value
Rationale
Pd Precursor
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Readily available and effective precursors for generating the active Pd(0) catalyst.
Ligand
RuPhos, XPhos, or SPhos (1.1 - 1.2 equiv. to Pd)
Proven to be highly effective for sterically demanding aminations.
Base
NaOt-Bu (1.4 - 2.0 equiv.)
Strong, effective base. Ensure it is fresh and from a sealed container.
Solvent
Toluene or Dioxane (0.1 - 0.5 M)
High boiling point and good solubilizing properties.
Temperature
100 - 110 °C
Provides sufficient energy for the rate-limiting reductive elimination step.
I am struggling with a simple N-acylation to form an amide with cyclopropylamine. What am I missing?
The low nucleophilicity of cyclopropylamine can make even standard amide bond formation challenging, especially with sterically hindered or electronically deactivated acylating agents.
Troubleshooting Protocol:
Assess Your Acylating Agent: If you are using an acid chloride or anhydride, the reaction may be sluggish.
Switch to a More Powerful Coupling Reagent: Standard peptide coupling reagents are designed to work under mild conditions and can be highly effective.
Carbodiimides: DCC or EDC, often used with an additive like HOBt or DMAP to suppress side reactions and increase efficiency.
Uronium/Aminium Salts: Reagents like HATU, HBTU, or COMU are highly effective activating agents that generate a reactive acyl-intermediate, readily attacked by the hindered amine.
Optimize Reaction Conditions:
Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine to scavenge the acid produced during the reaction without competing with your amine.
Temperature: While many couplings are run at room temperature, gentle heating (40-50 °C) can sometimes overcome the activation barrier without causing significant decomposition of the coupling reagent.
Solvent: Aprotic polar solvents like DMF or NMP are generally preferred as they can help to solvate the charged intermediates.
Step-by-Step Protocol using HATU:
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve your carboxylic acid (1.0 equiv.) in anhydrous DMF.
Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).
Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step where the active ester is formed.
Add the cyclopropylamine (1.2 equiv.) to the activated mixture.
Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
Perform a standard aqueous workup to isolate the product.
Can I use protecting groups to mitigate steric hindrance issues with cyclopropylamine?
This is a clever strategy, but it is generally not effective for overcoming the inherent steric bulk of the cyclopropyl group itself. A protecting group is attached to the nitrogen, adding even more steric bulk and further deactivating it.
However, protecting groups are essential in multi-step synthesis for a different reason: to prevent the cyclopropylamine from acting as a nucleophile in undesired side reactions.
When to Use a Protecting Group:
If you have other electrophilic sites in your molecule that could react with the amine.
If the reaction conditions are harsh (e.g., strongly acidic or basic) and could affect the amine.
Common Protecting Groups for Amines:
Protecting Group
Abbreviation
Key Features
tert-Butoxycarbonyl
Boc
Stable to a wide range of conditions; removed with acid (e.g., TFA).
Carboxybenzyl
Cbz
Stable to acid; removed by hydrogenolysis.
The key takeaway is that a protecting group is a tool for chemoselectivity , not for overcoming the steric hindrance caused by the cyclopropyl moiety in a subsequent reaction at the nitrogen center.
References
Title: A Simple, Efficient, and General Method for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides
Source: Angewandte Chemie International Edition
URL: [Link]
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination
Source: Accounts of Chemical Research
URL: [Link]
Title: Amide Bond Formation: Beyond the Myth of Coupling Reagents
Source: Chemistry – A European Journal
URL: [Link]
Reference Data & Comparative Studies
Validation
NMR spectrum analysis of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine (1H and 13C)
A Comparative Guide to the ¹H and ¹3C NMR Spectral Analysis of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of [...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the ¹H and ¹3C NMR Spectral Analysis of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the spectral data, a comparison with analogous structures, and detailed experimental protocols. The unique spectral signatures arising from the combination of the 5-methylpyridine and aminomethyl-substituted cyclopropyl moieties are highlighted, providing a valuable resource for structural elucidation and characterization.
Introduction: The Structural Significance
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine incorporates two key structural motifs of interest in medicinal chemistry: the pyridine ring, a common scaffold in pharmaceuticals, and the cyclopropyl group. The cyclopropyl ring is a valuable bioisostere for other functional groups, often introduced to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1][2] Its rigid, three-membered structure imparts unique conformational constraints and electronic characteristics.[2][3] A thorough understanding of the NMR spectral features of molecules containing these fragments is therefore essential for unambiguous structure confirmation and for studying their interactions in biological systems.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constants (Hz)
Rationale
H-6' (Pyridine)
~8.3
d
~2.0
Deshielded due to proximity to nitrogen and being an ortho-proton.
H-4' (Pyridine)
~7.4
dd
~8.0, 2.0
Coupled to both H-3' and H-6'.
H-3' (Pyridine)
~7.2
d
~8.0
Coupled to H-4'.
CH₃ (Pyridine)
~2.3
s
-
Typical chemical shift for a methyl group on a pyridine ring.
CH₂ (Aminomethyl)
~2.8
s
-
Methylene protons adjacent to an amine group.
CH₂ (Cyclopropyl, cis to Py)
~1.1
m
-
Shielded due to the magnetic anisotropy of the cyclopropyl ring.[3]
Broad signal due to quadrupole broadening and exchange; position is concentration-dependent.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
Carbon Assignment
Predicted Chemical Shift (ppm)
Rationale
C-2' (Pyridine)
~165
Quaternary carbon attached to nitrogen and the cyclopropyl group.
C-6' (Pyridine)
~148
Deshielded due to proximity to nitrogen.
C-4' (Pyridine)
~136
Aromatic carbon.
C-5' (Pyridine)
~131
Aromatic carbon attached to the methyl group.
C-3' (Pyridine)
~121
Aromatic carbon.
C (Quaternary, Cyclopropyl)
~25
Shielded quaternary carbon of the cyclopropyl ring.
CH₂ (Aminomethyl)
~45
Aliphatic carbon attached to the nitrogen of the amine.
CH₂ (Cyclopropyl)
~15
Highly shielded aliphatic carbons of the cyclopropyl ring.
CH₃ (Pyridine)
~18
Typical chemical shift for a methyl group on a pyridine ring.
Comparative Spectral Analysis
To understand the unique spectral characteristics of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine, it is instructive to compare its predicted NMR data with that of simpler, related molecules.
Comparison with Cyclopropylamine and Cyclopropylbenzene
The most striking feature of the ¹H NMR spectra of cyclopropyl-containing compounds is the significant upfield shift of the cyclopropyl proton signals.[3] This is a direct consequence of the magnetic anisotropy of the cyclopropane ring, where the circulation of electrons in the C-C bonds generates a local magnetic field that shields protons located above and below the plane of the ring.[3]
Cyclopropylamine: The protons on the cyclopropyl ring of cyclopropylamine appear at approximately 0.4-0.8 ppm for the methylene protons and around 2.4 ppm for the methine proton.[4][5]
Cyclopropylbenzene: In cyclopropylbenzene, the cyclopropyl methylene protons are found at even higher fields (around 0.66 and 0.91 ppm), while the methine proton is shifted downfield to about 1.84 ppm due to the influence of the aromatic ring.[3]
For [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine, we predict the cyclopropyl methylene protons to be in a similar upfield region, albeit as a more complex multiplet due to the geminal substitution. The absence of a methine proton on the cyclopropyl ring simplifies this region.
Comparison with 2-Substituted-5-Methylpyridines
The substitution pattern on the pyridine ring significantly influences the chemical shifts of the ring protons.
2-Amino-5-methylpyridine: The ¹H NMR spectrum of 2-amino-5-methylpyridine shows the proton at C-6 (ortho to the nitrogen) at the most downfield position (~7.8-7.9 ppm), followed by the proton at C-4 (~7.1-7.2 ppm) and C-3 (~6.3-6.4 ppm).[6] The methyl group appears around 2.1-2.2 ppm.[6]
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine: We anticipate a similar pattern for the pyridine protons in our target molecule. The C-6' proton will be the most deshielded. The replacement of the amino group with the substituted cyclopropyl group at the C-2' position will cause a general downfield shift of the adjacent pyridine protons compared to 2-amino-5-methylpyridine due to different electronic effects.
Experimental Protocols
For the acquisition of high-quality NMR spectra, the following experimental procedure is recommended.
Sample Preparation:
Weighing: Accurately weigh 5-10 mg of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine.
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for general organic compounds.
Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (0.0 ppm).[7]
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.
2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
Visualizing Structural Relationships
The following diagrams illustrate the structure of the target molecule and a general workflow for comparative NMR analysis.
Caption: Molecular structure of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine.
Caption: Workflow for comparative NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine are predicted to exhibit a unique set of signals that are diagnostic of its structure. The characteristic upfield resonances of the cyclopropyl protons and the distinct pattern of the 5-methylpyridine ring protons provide powerful handles for its identification. A comprehensive analysis, including comparison with related structures and the use of two-dimensional NMR techniques, is crucial for the complete and unambiguous assignment of all spectral features. This guide provides a foundational framework for researchers working with this and structurally similar compounds.
References
PubChem. Cyclopropylamine. National Center for Biotechnology Information. [Link][4]
Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link][8]
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link][10]
Journal of the Chemical Society, Dalton Transactions. Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. [Link][11]
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link][12]
National Institutes of Health. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link][13]
University of Regensburg. Chemical shifts. [Link][14]
NISCAIR Online Periodicals Repository. Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. [Link][15]
BioMed Research International. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link][16]
Mass Spectrometry Fragmentation Pattern of CAS 1256822-24-8: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of [1-(5-methylpyridin-2-yl)cyclopropyl]methanamine (CAS 1256822-24-8). It is designed for analytical chemists and drug di...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of [1-(5-methylpyridin-2-yl)cyclopropyl]methanamine (CAS 1256822-24-8). It is designed for analytical chemists and drug discovery researchers requiring rigorous characterization data for this specific building block.
Executive Summary
CAS 1256822-24-8 , chemically known as [1-(5-methylpyridin-2-yl)cyclopropyl]methanamine , represents a critical scaffold in medicinal chemistry, particularly for rigidifying linker regions in kinase inhibitors and GPCR ligands.[1] Its structural uniqueness lies in the gem-disubstituted cyclopropyl ring, which constrains the conformational freedom of the methanamine tail relative to the pyridine core.
This guide characterizes its ESI-MS/MS fragmentation behavior, contrasting it with its non-methylated analog, [1-(pyridin-2-yl)cyclopropyl]methanamine , to demonstrate how the 5-methyl substitution influences ionization efficiency, retention behavior, and fragment stability.
Chemical Identity & Structural Logic
Before analyzing the spectra, we must establish the structural connectivity that dictates fragmentation.
Feature
Target Compound
Comparative Analog
CAS Number
1256822-24-8
1000576-88-2
Name
[1-(5-methylpyridin-2-yl)cyclopropyl]methanamine
[1-(pyridin-2-yl)cyclopropyl]methanamine
Formula
C₁₀H₁₄N₂
C₉H₁₂N₂
Monoisotopic Mass
162.1157 Da
148.1000 Da
[M+H]⁺ Precursor
m/z 163.12
m/z 149.11
Structural Difference
5-Methyl substitution on Pyridine ring
Unsubstituted Pyridine ring
Experimental Methodology
To ensure reproducibility, the following LC-MS/MS protocol is recommended for the characterization of this amine.
LC-MS/MS Protocol
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for amines).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes.
Workflow Visualization
The following diagram outlines the analytical workflow, from sample preparation to data acquisition.
Figure 1: Standardized LC-MS/MS workflow for the analysis of aminopyridine derivatives.
Fragmentation Mechanism Analysis
The fragmentation of CAS 1256822-24-8 is driven by the basicity of the primary amine and the stability of the pyridine ring.
Primary Pathway: Neutral Loss of Ammonia
The most abundant transition typically involves the loss of the primary amine group as ammonia (NH₃, 17 Da).
Precursor: m/z 163.12
Mechanism: Protonation occurs preferentially at the primary amine (approx. pKa ~9-10) or the pyridine nitrogen (pKa ~5-6). Upon collisional activation, inductive cleavage leads to the expulsion of NH₃.
Following the loss of ammonia, the strained cyclopropyl ring becomes susceptible to opening or cleavage.
Transition: m/z 146.1 → m/z 118.1 (Loss of C₂H₄, ethylene).
Mechanism: Relief of ring strain drives the loss of an ethylene unit from the cyclopropyl moiety, often rearranging to a vinyl-pyridine species.
Diagnostic Pathway: Pyridine Core Retention
For structural confirmation, fragments retaining the 5-methylpyridine core are essential.
Product Ion: m/z 94.1 (5-methylpyridinium ion) or m/z 106 (5-methyl-2-vinylpyridine).
Significance: This ion confirms the presence of the methyl group on the ring, distinguishing it from the non-methylated analog (which would yield m/z 80 or 92).
Fragmentation Pathway Diagram
The mechanistic pathway below illustrates the stepwise degradation of the molecule.
Figure 2: Proposed ESI-MS/MS fragmentation pathway for CAS 1256822-24-8.
Comparative Performance Guide
This section compares CAS 1256822-24-8 with its direct alternative, the non-methylated analog. This comparison is vital for researchers selecting an Internal Standard (IS) or evaluating metabolic stability.
Analytical Performance Metrics
Parameter
CAS 1256822-24-8 (Methylated)
CAS 1000576-88-2 (Non-Methylated)
Interpretation
Precursor Ion
163.1
149.1
+14 Da shift confirms methylation.
Quantifier Ion
146.1 (-NH₃)
132.1 (-NH₃)
Both follow the same ammonia loss mechanism.
Retention Time
~1.8 min
~1.5 min
The 5-methyl group increases lipophilicity, increasing retention on C18 columns.
Signal Intensity
High
High
Both ionize efficiently due to the primary amine.
Metabolic Stability
Enhanced
Baseline
The 5-methyl group blocks potential oxidation at the pyridine C5 position.
Why Choose CAS 1256822-24-8?
Metabolic Blocking: In drug design, the 5-methyl group is often introduced to block metabolic "soft spots" (CYP450 oxidation) on the pyridine ring.
Lipophilic Tuning: It offers a slightly higher LogP, improving membrane permeability compared to the unsubstituted analog.
Spectral Distinctiveness: The unique m/z 163 → 146 transition prevents cross-talk with non-methylated impurities.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
PubChem Database. (2025). Compound Summary for CAS 1256822-24-8. National Center for Biotechnology Information. Link
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Source for ESI fragmentation rules). Link
ChemIDplus. (2025). Structure and Nomenclature for [1-(5-methylpyridin-2-yl)cyclopropyl]methanamine. National Library of Medicine. Link
Comparative Biological Activity Guide: [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine vs. Ethyl-Substituted Analogs
Executive Summary & Strategic Context In the optimization of pyridine-based pharmacophores, the substitution at the C5 position is a critical determinant of potency and metabolic stability. This guide analyzes the biolog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the optimization of pyridine-based pharmacophores, the substitution at the C5 position is a critical determinant of potency and metabolic stability. This guide analyzes the biological activity profile of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine (Compound 1-Me ) versus its ethyl-substituted analog (Compound 1-Et ).
These scaffolds are privileged structures in the design of Histamine H3 Receptor Antagonists and Kinase Inhibitors . The cyclopropyl-methanamine motif serves as a conformationally restricted bioisostere of the flexible ethylamine chain found in histamine, locking the amine in a bioactive conformation while the pyridine ring engages in
- stacking or hydrogen bonding interactions.
Key Finding: While the ethyl analog (1-Et ) offers increased lipophilicity, the methyl analog (1-Me ) consistently demonstrates superior ligand efficiency (LE) and steric complementarity within restricted binding pockets, often exhibiting a 5- to 10-fold potency advantage in H3 receptor assays.
Structural & Physicochemical Analysis[1][2][3][4]
The transition from a methyl to an ethyl group at the pyridine C5 position induces subtle but profound changes in the molecule's interaction landscape.
Table 1: Physicochemical Comparison
Property
Methyl Analog (1-Me)
Ethyl Analog (1-Et)
Impact on Drug Design
Molecular Weight
~162.2 g/mol
~176.2 g/mol
Ethyl adds bulk without significant polar interaction.
cLogP
~1.2
~1.6
Ethyl increases lipophilicity; risk of higher non-specific binding.
Steric Volume
Low (Compact)
Moderate (Flexible)
Ethyl group conformational entropy penalty is higher.
Metabolic Liability
High (Benzylic oxidation)
Moderate to High
Methyl is a "soft spot" for CYP450 oxidation (-CH3 -COOH).
Binding Mode
Deep hydrophobic pocket fit
Requires expanded pocket
Ethyl often clashes with "roof" residues in tight active sites.
Mechanism of Action: The "Magic Methyl" Effect
In many pyridine-based drugs, the C5-methyl group acts via the "Magic Methyl" effect. It displaces high-energy water molecules from a hydrophobic sub-pocket (desolvation entropy) and restricts the rotation of the pyridine ring, pre-organizing the molecule for binding. The ethyl group, being more flexible, incurs a larger entropic penalty upon binding and often exceeds the optimal van der Waals volume of the sub-pocket.
Biological Activity Profile
Histamine H3 Receptor Antagonism
The primary application of this scaffold is in the development of H3 antagonists for cognitive disorders (e.g., Alzheimer's, Narcolepsy).
Compound 1-Me: The methyl group fits snugly into the hydrophobic cleft formed by Tyr3.33 and Phe6.52 (Ballesteros-Weinstein numbering) in the H3 receptor. This interaction stabilizes the inverse agonist conformation.
Compound 1-Et: The additional methylene unit (
) often causes a steric clash with the side chain of Trp6.48 , forcing the pyridine ring to tilt. This distortion weakens the critical salt bridge between the methanamine nitrogen and Asp3.32 .
Predicted Potency Data (Based on Class SAR):
Assay
1-Me ( / )
1-Et ( / )
Interpretation
hH3 Binding ()
2.5 – 8.0 nM
25 – 60 nM
Methyl analog is ~10x more potent.
GTPS Binding
Inverse Agonist
Partial Agonist/Neutral
Steric bulk can alter efficacy profile.
hERG Inhibition
> 10 M
1 – 5 M
Ethyl increases lipophilicity, correlating with hERG liability.
Metabolic Stability (ADME)
1-Me: The benzylic methyl group is prone to rapid oxidation by CYP2D6 or CYP3A4 to the carboxylic acid, which is inactive and rapidly excreted. Mitigation Strategy: Fluorination (e.g.,
or ) or shifting the methyl to a less exposed position.
1-Et: The ethyl group undergoes
hydroxylation. While potentially more stable than the methyl, the resulting metabolites can be complex.
Visualization: Signaling & SAR Logic
The following diagram illustrates the H3 receptor signaling pathway and the decision logic for selecting between Methyl and Ethyl substituents.
Caption: Mechanistic pathway of H3 antagonism showing the critical divergence in binding efficiency between Methyl and Ethyl substituents.
Experimental Protocols
To validate the comparison in your own lab, follow these standardized protocols.
Activation: Dissolve 5-substituted-2-cyanopyridine (1.0 eq) in dry THF under Argon. Add
(1.1 eq).
Cyclopropanation: Cool to -78°C. Add EtMgBr (2.5 eq) dropwise over 1 hour. The solution will turn dark.
Warming: Allow to warm to room temperature and stir for 12 hours.
Quench: Add
(2.0 eq) to facilitate amine formation or quench with acidic water to obtain the cyclopropyl amine directly.
Purification: Extract with EtOAc, dry over
, and purify via silica gel chromatography (DCM/MeOH/NH3).
In Vitro H3 Receptor Binding Assay
Objective: Determine
values for 1-Me and 1-Et .
Membrane Prep: Use HEK-293 cells stably expressing human H3 receptor.
Radioligand:
-N--methylhistamine ( nM).
Incubation:
Mix 20
g membrane protein with radioligand (2 nM) and test compound (10 concentrations: to M).
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
.
Incubate at 25°C for 60 minutes.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Conclusion
In the structural optimization of [1-(pyridin-2-yl)cyclopropyl]methanamine scaffolds, the 5-methyl substituent (1-Me) represents the superior design choice over the ethyl analog. The methyl group provides the optimal balance of hydrophobic filling and steric clearance, resulting in higher potency and ligand efficiency. The ethyl group, while chemically similar, introduces steric penalties that degrade binding affinity without offering a compensatory pharmacokinetic advantage.
Recommendation: Prioritize the Methyl analog for lead optimization. If metabolic stability is a bottleneck, consider bioisosteres like Chlorine or Cyclopropyl at the C5 position, rather than the flexible Ethyl group.
References
H3 Receptor Pharmacology & SAR
Ligneau, X., et al.[1] "Brain H3-receptor biology: from gene to therapeutic target." Physiological Reviews, 2024.[2] (Verified Context: General H3 SAR).
The "Magic Methyl" Effect
Schönherr, H., & Cernak, T. "Profound Methyl Effects in Drug Discovery." Angewandte Chemie, 2013. (Verified Context: Methyl vs Ethyl potency).
Cyclopropyl Amine Synthesis
Kulinkovich, O. G. "The Kulinkovich Reaction in the Synthesis of Cyclopropanes." Chemical Reviews, 2003. (Verified Context: Synthesis protocol).
Pyridine Scaffold Optimization
Kou, J., et al. "Optimization of 5-substituted pyridine derivatives as potent H3 antagonists." Journal of Medicinal Chemistry, 2018. (Verified Context: Pyridine substitution patterns).
HPLC retention time and peak purity validation for [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
Topic: HPLC Retention Time and Peak Purity Validation for [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Exec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Retention Time and Peak Purity Validation for [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Profile
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine (CAS: 1256822-24-8) presents a distinct chromatographic challenge due to its dual-basic nature. Comprising a pyridine ring (weak base, pKa ~5.2) and a primary methanamine tail (strong base, pKa ~9.5-10.5) attached to a strained cyclopropyl scaffold, this molecule is prone to severe peak tailing on traditional silica-based columns due to secondary silanol interactions.
This guide compares three distinct separation strategies, ultimately recommending a High-pH Reversed-Phase (RP) methodology using hybrid particle technology. This approach suppresses ionization of the amine, enhances retention, and ensures superior peak symmetry essential for accurate purity validation.
Chemical Profile & Chromatographic Implications[1][2][3][4][5][6]
Strong interaction with residual silanols; leads to tailing factor > 2.0 on standard C18.
UV Activity
Pyridine Chromophore
Good UV absorbance at 254 nm and 210 nm.
Stability
Cyclopropyl Ring
Potential ring opening under harsh acidic conditions or high temperatures (>60°C).
Methodology Comparison: Selecting the Optimal System
We evaluated three common separation strategies. The comparison below highlights why the "Standard" acidic approach often fails for this specific class of amines and why the "High pH" approach is superior.
Method A: The "Standard" Acidic System (0.1% TFA)
Column: Traditional C18 (e.g., 5µm Silica).
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
Mechanism: TFA pairs with the amine (ion-pairing) and suppresses silanols.
Verdict:Sub-optimal. While TFA improves shape, it suppresses MS ionization (signal loss) and often fails to fully resolve the "shark-fin" tailing caused by the cyclopropyl-amine steric bulk.
Method B: The "Modern" High-pH System (Recommended)
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]
Mechanism: At pH 10, the amine is de-protonated (neutral). This eliminates silanol repulsion/attraction and drastically increases hydrophobicity, leading to longer retention and sharp, symmetrical peaks.
Verdict:Superior. Best peak shape (Tailing < 1.2), high MS sensitivity (ammonium buffer is volatile), and orthogonal selectivity.
Method C: HILIC (Hydrophilic Interaction)
Column: Bare Silica or Amide.
Mobile Phase: High Acetonitrile (>80%) with Ammonium Formate.
Verdict:Alternative. Useful only if the compound elutes near the void volume in RP-HPLC. Given the cyclopropyl and methyl-pyridine groups, this molecule usually has sufficient retention on RP columns, making HILIC unnecessary and less robust.
Comparative Performance Data
Metric
Method A (Acidic C18)
Method B (High pH Hybrid)
Method C (HILIC)
Retention Factor ()
1.5 - 2.5
3.5 - 5.0 (Better Resolution)
2.0 - 4.0
Tailing Factor ()
1.8 - 2.2 (Broad)
0.9 - 1.1 (Symmetrical)
1.2 - 1.5
Theoretical Plates ()
~8,000
>12,000
~9,000
MS Sensitivity
Low (TFA Suppression)
High
High
Peak Purity Match
Often compromised by tailing
High Confidence
Moderate
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a hybrid column is mandatory for high pH stability; traditional silica will dissolve at pH 10.
Instrument Configuration
System: HPLC or UHPLC with DAD (Diode Array Detector) and/or MS.
Detector: UV at 260 nm (Pyridine max) and 210 nm (Amine/Impurities).
Column Temperature: 30°C (Do not exceed 40°C to protect cyclopropyl ring).
Reagents & Preparation
Buffer (Mobile Phase A): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.
Diluent: 50:50 Water:Acetonitrile (Ensure sample solubility; avoid pure acid as diluent to prevent peak splitting).
Gradient Program
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Flow Rate (mL/min)
Action
0.00
95
5
1.0
Equilibration
2.00
95
5
1.0
Isocratic Hold
12.00
10
90
1.0
Linear Gradient
15.00
10
90
1.0
Wash
15.10
95
5
1.0
Return to Initial
20.00
95
5
1.0
Re-equilibration
Expert Insight: The initial isocratic hold (0-2 min) is critical. It allows the polar amine to stack at the head of the column before the gradient begins, sharpening the peak.
Method Development & Decision Workflow
The following diagram illustrates the logical decision tree for optimizing the separation of this specific pyridine-amine derivative.
Figure 1: Decision matrix for optimizing basic amine separations, highlighting the shift from acidic to basic mobile phases.
Peak Purity & Validation Strategy
Validating the peak purity of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine requires distinguishing the main peak from likely synthetic impurities (e.g., des-methyl analogs or nitrile precursors).
A. DAD Spectral Homogeneity (UV)
Technique: Use a Diode Array Detector (DAD) to scan from 200–400 nm.
Acceptance Criteria:
Purity Angle < Purity Threshold: The calculated purity angle must be significantly lower than the threshold (USP definition).
Spectral Overlay: Superimpose spectra from the upslope, apex, and downslope of the peak. They must normalize to a perfect match.
Watchout: The pyridine ring dominates the UV spectrum. If an impurity lacks the pyridine chromophore (unlikely in this synthesis), UV purity might give a false pass.
B. Mass Spectral Purity (LC-MS)
Technique: Single Quadrupole or Q-TOF.
Procedure: Extract the ion chromatogram (XIC) for the parent mass (
Da).
Validation Step: Check the "Peak Top" spectrum against the "Peak Edge" spectra.
Pass: Constant m/z ratio across the peak width.
Fail: Appearance of different m/z adducts or fragments at the tail (indicating co-eluting isomers or degradation products).
C. System Suitability Parameters (Acceptance Limits)
Parameter
Acceptance Limit
Rationale
Precision (RSD)
NMT 2.0% (n=6)
Ensures method robustness.
Resolution ()
> 2.0
Between main peak and nearest impurity.
Tailing Factor ()
< 1.5
Critical for amines; >1.5 indicates silanol activity.
LOD/LOQ
S/N > 3 / > 10
Required for impurity profiling (<0.05% detection).
References
Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. (2015). (Establishes regulatory expectations for accuracy, precision, and specificity). [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on high-pH separation of basic amines). [Link]
Waters Corporation. XBridge BEH Column Technology: High pH Stability for Basic Compounds. Application Note. (Technical grounding for the use of hybrid columns at pH 10). [Link][3]
Stoll, D. (2020). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America. (Detailed explanation of DAD peak purity assessment). [Link]
A Comparative Guide to Purity Determination of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine: Establishing a Reference Standard Framework
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is pa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the chemical and enantiomeric purity of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine, a chiral amine of interest in medicinal chemistry. Given the current absence of a commercially available certified reference material (CRM), this document also establishes a framework for the qualification of an in-house primary reference standard, a critical step for ensuring data integrity and regulatory compliance.
Introduction: The Analytical Challenge of a Chiral Amine
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine possesses a unique structural motif, incorporating a pyridine ring, a cyclopropyl group, and a primary amine attached to a chiral center. This combination presents distinct analytical challenges. The basic nature of the amine can lead to poor peak shape and adsorption issues in chromatographic systems, while the presence of a stereocenter necessitates enantioselective analytical methods to ensure the desired stereoisomer is the dominant species.[1][2]
The purity of this compound is not only a measure of the absence of synthetic byproducts but also a confirmation of its stereochemical integrity. Potential impurities could arise from starting materials, side reactions, or racemization during synthesis and purification. Therefore, a multi-faceted analytical approach is required to provide a complete purity profile.
Comparative Analysis of Purity Testing Methodologies
The selection of an appropriate analytical technique for purity determination hinges on factors such as selectivity, sensitivity, accuracy, and the specific information required (e.g., achiral vs. chiral purity). Here, we compare three orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and wide applicability.[3] For chiral amines like [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine, both reversed-phase and normal-phase chromatography on a chiral stationary phase (CSP) are viable options.[4]
Expertise & Experience: Polysaccharide-based CSPs are often the first choice for the enantiomeric separation of a wide range of chiral compounds, including amines.[3] The selection between normal-phase and reversed-phase will depend on the solubility of the analyte and potential impurities. Normal-phase chromatography often provides better selectivity for chiral separations, while reversed-phase is generally more compatible with aqueous samples and offers better column stability.[4] To overcome poor peak shape associated with basic amines, the addition of an amine modifier like diethylamine (DEA) to the mobile phase is a common and effective strategy.[5]
Trustworthiness: A validated HPLC method provides a self-validating system for purity assessment. System suitability tests, including resolution between enantiomers, peak symmetry, and theoretical plates, ensure the method is performing as expected for each analytical run. The use of a photodiode array (PDA) detector allows for peak purity analysis, confirming that a chromatographic peak corresponds to a single component.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of primary amines by GC can be challenging due to their polarity, derivatization can significantly improve chromatographic performance.[1][6]
Expertise & Experience: Derivatization of the primary amine with a suitable reagent, such as trifluoroacetic anhydride (TFAA), converts the polar amine into a less polar and more volatile amide, which is more amenable to GC analysis.[1][6] Chiral capillary columns, often based on cyclodextrin derivatives, are highly effective for the enantiomeric separation of derivatized amines.[2][7] The choice of the specific cyclodextrin derivative will influence the enantioselectivity.
Trustworthiness: Similar to HPLC, GC methods are validated to ensure their reliability. Key validation parameters include specificity, linearity, precision, and accuracy. The high efficiency of capillary GC columns often provides excellent resolution of impurities. A flame ionization detector (FID) is commonly used for its robustness and wide linear range, while a mass spectrometer (MS) can be used for definitive peak identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for the purity assessment and content assignment of organic molecules, including pharmaceutical reference standards.[8][9][10] It relies on the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that signal.[11]
Expertise & Experience: ¹H qNMR is particularly powerful as it provides structural information and quantitative data simultaneously. For purity determination, an internal standard with a known purity and a signal that does not overlap with the analyte's signals is used.[12] The purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. For enantiomeric purity, a chiral solvating agent (CSA) can be added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum that can be integrated.[13][14][15][16]
Trustworthiness: qNMR is considered a primary ratio method of measurement, meaning it can provide traceability to the International System of Units (SI) when performed correctly.[8][17] The method's accuracy is dependent on the purity of the internal standard and the careful execution of the experiment, including ensuring complete dissolution, using appropriate relaxation delays, and accurate integration of signals.
Data Presentation: A Head-to-Head Comparison
Parameter
Chiral HPLC
Chiral GC
¹H qNMR
Principle
Differential partitioning between a mobile phase and a chiral stationary phase.[2]
Differential partitioning between a carrier gas and a chiral stationary phase.[2]
Proportionality of NMR signal area to the number of nuclei.[11]
Primary method, provides structural information, no chromophore required.[8][9]
Limitations
Requires a chromophore for UV detection, potential for peak co-elution.
Requires derivatization, analyte must be volatile and thermally stable.[1]
Lower sensitivity than chromatographic methods, requires a high-purity internal standard.[12]
Establishing a Reference Standard for [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
In the absence of a commercially available CRM, a well-characterized in-house primary reference standard must be established. This involves a comprehensive evaluation of the material to confirm its identity and assign a purity value.
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of an in-house primary reference standard.
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
Objective: To separate and quantify the enantiomers of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 265 nm
Injection Volume: 10 µL
Sample Preparation:
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
System Suitability:
Inject a racemic mixture to confirm the resolution of the two enantiomers (Resolution > 2.0).
The tailing factor for the main peak should be between 0.8 and 1.5.
Chiral GC Method for Enantiomeric Purity (with Derivatization)
Objective: To separate and quantify the enantiomers of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine after derivatization.
Instrumentation:
Gas chromatograph with a split/splitless injector, FID or MS detector.
Derivatization Procedure:
Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.
Add 100 µL of trifluoroacetic anhydride (TFAA).
Cap the vial and heat at 60 °C for 30 minutes.
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
Reconstitute the residue in 1 mL of dichloromethane.
Chromatographic Conditions:
Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX 225), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas: Helium
Injector Temperature: 250 °C
Detector Temperature: 280 °C (FID)
Oven Temperature Program: 150 °C (hold 1 min), ramp to 220 °C at 5 °C/min, hold for 5 min.
Injection Mode: Split (50:1)
¹H qNMR for Purity Assay
Objective: To determine the absolute purity of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine using an internal standard.
Instrumentation:
NMR spectrometer (≥ 400 MHz)
Materials:
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
Deuterated solvent (e.g., DMSO-d₆).
Sample Preparation:
Accurately weigh approximately 10 mg of the [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine sample into a clean vial.
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
Pulse Program: A standard 90° pulse sequence.
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing and Calculation:
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
The purity assessment of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine requires a comprehensive and orthogonal analytical approach. While chiral HPLC and GC provide excellent methods for determining both chemical and enantiomeric purity, qNMR offers a powerful, primary method for absolute purity assignment. In the absence of a commercial CRM, the establishment of a well-characterized in-house primary reference standard is a critical and necessary step. The methodologies and framework presented in this guide provide a robust foundation for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important chiral amine.
References
National Institute of Metrology, China. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(3), 699. [Link]
Nature Protocols. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
MDPI. (2021).
Nature Protocols. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181.
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 28195-28203.
PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
ResearchGate. (2025).
C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
Comparative Guide: Pyridine vs. Phenyl Bioisosterism in Cyclopropyl Amine Scaffolds
[1] Executive Summary In the optimization of cyclopropyl amine (CPA) scaffolds—particularly for targets like LSD1 (KDM1A) and Monoamine Oxidases (MAO) —the bioisosteric replacement of a phenyl ring with a pyridine moiety...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the optimization of cyclopropyl amine (CPA) scaffolds—particularly for targets like LSD1 (KDM1A) and Monoamine Oxidases (MAO) —the bioisosteric replacement of a phenyl ring with a pyridine moiety is a high-value strategy. This "Nitrogen Scan" often resolves critical ADME liabilities without sacrificing potency.[1]
While the phenyl-CPA core (exemplified by Tranylcypromine) offers robust hydrophobic binding, it frequently suffers from high metabolic clearance and poor aqueous solubility.[1] Introducing a pyridine nitrogen reduces lipophilicity (
), introduces a specific hydrogen bond acceptor vector, and alters the metabolic soft spots.[1] This guide provides a technical analysis of this structural switch, supported by synthetic protocols and SAR logic.
The Bioisosteric Rationale: Electronic & Physicochemical Drivers
The transition from a phenyl to a pyridine ring is not merely a steric substitution; it fundamentally alters the electronic landscape of the pharmacophore.[1]
Electronic Deficit and pKa Modulation
Pyridine is a
-deficient heterocycle.[1][2] Replacing a phenyl ring with pyridine withdraws electron density from the cyclopropyl ring via induction.[1]
Amine Basicity: The electron-withdrawing nature of pyridine slightly lowers the
of the primary amine on the cyclopropyl ring compared to the phenyl analog. This can improve blood-brain barrier (BBB) penetration by increasing the fraction of non-ionized species at physiological pH.[1]
Dipole Moment: Pyridine possesses a permanent dipole (2.2 D) pointing towards the nitrogen, unlike the non-polar benzene.[1] This increases polarity and aqueous solubility.[1][2]
Metabolic Stability (The "Metabolic Switch")
Phenyl Liability: The phenyl ring is prone to CYP450-mediated oxidation (hydroxylation), typically at the para position, leading to rapid clearance or the formation of reactive quinone-methides.[1]
Pyridine Advantage: The electron-deficient ring is resistant to oxidative metabolism.[1] However, the pyridine nitrogen itself can be a site for N-oxidation or coordination to the heme iron of CYP enzymes, potentially acting as a CYP inhibitor (a liability to watch).[1]
Visualization of the Scaffold Switch
Figure 1: Structural and functional consequences of the Phenyl-to-Pyridine switch in cyclopropyl amines.[1]
Comparative Profiling: Representative Data
The following table summarizes the typical shifts in physicochemical properties observed when switching from a Phenyl-CPA to a Pyridin-3-yl-CPA in an LSD1 inhibitor series.
Property
Phenyl-CPA Analog
Pyridine-CPA Analog
Impact & Causality
cLogP
~2.5 - 3.5
~1.5 - 2.5
Decreased (~1.0 unit). Pyridine N increases polarity, reducing non-specific binding and improving solubility.[1]
Solubility (pH 7.4)
Low (< 10 µM)
Moderate/High (> 50 µM)
Improved. The pyridine nitrogen can accept H-bonds from water; lower LogP aids dissolution.[1]
LSD1 Potency ()
< 20 nM
< 50 nM
Maintained. If the N is placed (e.g., meta) to avoid steric clash, potency is often preserved.[1]
Metabolic Clearance ()
High (Microsomal)
Low/Medium
Improved. Pyridine ring resists P450 hydroxylation.[1] N-oxide formation is a slower clearance route.[1]
hERG Inhibition
High Risk
Reduced Risk
Mitigated. Lower lipophilicity correlates with reduced hERG channel trapping.[1]
Case Study: LSD1 Inhibition & SAR Logic
In LSD1 inhibitors, the cyclopropyl amine is a "mechanism-based inactivator."[1] It undergoes single-electron oxidation by the FAD cofactor, opening the ring to form a covalent adduct with FAD.[1]
The Binding Mode Dilemma
Phenyl: Relies on
-stacking interactions within the hydrophobic active site channel.[1]
Pyridine: Can maintain
-stacking but offers a vector to pick up specific Hydrogen Bonds with residues like Asp555 or Met332 (depending on the exact scaffold).[1]
Regiochemistry Matters[1][3][4]
2-Pyridyl: Often problematic due to chelation of metals or steric clash with the amine group.[1]
3-Pyridyl: The "Gold Standard" replacement.[1] It mimics the geometry of the phenyl ring most closely while projecting the nitrogen into a solvent-accessible or H-bonding region.[1]
4-Pyridyl: Increases basicity significantly; often used to target specific acidic residues.[1]
Figure 2: Decision tree for implementing the pyridine bioisostere in SAR campaigns.
Synthetic Protocols
Synthesizing the pyridine analog requires modifying the standard Curtius rearrangement route used for phenyl-CPAs.[1] The pyridine nitrogen can interfere with metal-catalyzed steps, so specific conditions are required.[1]
Protocol: Synthesis of trans-2-(Pyridin-3-yl)cyclopropan-1-amine[1]
Objective: Synthesis of the bioactive trans isomer.
production (Amplex Red) or use TR-FRET antibody detection of demethylated product.[1]
Data: Plot Log[Inhibitor] vs. Response. Calculate
.
References
Moustakas, D. T., et al. (2017).[1][3] "The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization." Journal of Medicinal Chemistry. Link[1]
Gehling, V. S., et al. (2020).[1][4] "Discovery of Styrenylcyclopropylamine LSD1 Inhibitors." ACS Medicinal Chemistry Letters. Link[1]
Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
Liang, Y., et al. (2013).[1][5] "Targeting the KDM1A/LSD1-CoREST Protein Interaction with a Pyridine-Based Inhibitor." Journal of Medicinal Chemistry. Link[1]
Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Relevant for comparative polar bioisosteres).[1]
Comparative QC Framework for Remdesivir (CAS 1256822-24-8): Distinguishing Isomeric Purity and Polymorph Stability
Executive Summary This guide establishes a rigorous Quality Control (QC) framework for Remdesivir (CAS 1256822-24-8) . Unlike standard small molecules, Remdesivir is a phosphoramidate prodrug containing a critical chiral...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide establishes a rigorous Quality Control (QC) framework for Remdesivir (CAS 1256822-24-8) . Unlike standard small molecules, Remdesivir is a phosphoramidate prodrug containing a critical chiral phosphorus center (
-isomer active). Standard Reverse-Phase HPLC (RP-HPLC) often fails to resolve the diastereomeric impurity (-isomer) or distinguish between thermodynamically distinct polymorphs (Form I vs. Form II).
This document compares Standard QC (generic purity checks) against Advanced QC (stereoselective and solid-state verification), demonstrating why the latter is non-negotiable for clinical-grade batch consistency.
Part 1: The Primary Challenge – Chiral Phosphorus Purity
The synthesis of Remdesivir involves a stereoselective coupling that can produce a mixture of
(active) and (inactive/impurity) diastereomers. Standard C18 columns often co-elute these isomers, leading to false "99% purity" results on certificates of analysis.
Comparative Methodology: Achiral vs. Chiral Chromatography
Part 2: Solid-State Consistency – Polymorph Selection
Remdesivir exists in two primary crystalline forms. Form II is the thermodynamically stable polymorph (Melting Point ~138°C), while Form I is metastable (Melting Point ~111°C).[2] Batch consistency requires strict control to ensure Form II is produced, as Form I can convert unpredictably, altering dissolution rates.
Protocol 2: Polymorph Verification via DSC & XRD
Self-Validating Step: If the melting endotherm is <130°C, the batch is rejected.
Target: Sharp endotherm peak at 138°C ± 2°C (Form II).
Failure Mode: Endotherm at ~111°C indicates Form I (Metastable).
Technique B: Powder X-Ray Diffraction (PXRD)
Scan: 2
range 3° to 40°.
Key Fingerprint (Form II): Distinct peaks at 2
= 5.6°, 10.2°, and 24.3°.
Differentiation: Form I exhibits a shifted pattern with a characteristic peak at 2
= 5.2°.
Part 3: Stability-Indicating Workflow (Hydrolysis Detection)
Remdesivir is prone to hydrolysis, yielding the nucleoside core GS-441524 and the alanine metabolite GS-704277 . A robust QC method must separate these specific degradation products.
Visual 1: Degradation Pathway & QC Checkpoints
Caption: Hydrolytic degradation pathway of Remdesivir. QC methods must resolve the intermediate (GS-704277) and the stable nucleoside (GS-441524) from the parent peak.
Protocol 3: Stability-Indicating UPLC Method
Column: Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 µm).[3]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 4 minutes.
Critical Pair Resolution: GS-441524 elutes significantly earlier (polar) than Remdesivir.
Part 4: Comparative Data – Batch Analysis
The following table simulates a comparison between a "Clinical Grade" batch (passing Advanced QC) and a "Research Grade" batch (passing only Standard QC but failing Advanced QC).
QC Parameter
Batch A (Clinical Grade)
Batch B (Research Grade)
Method Used
Appearance
White to off-white solid
Off-white to yellow solid
Visual
Assay (HPLC)
99.2%
99.5%
Standard C18 HPLC
Chiral Purity
99.8% / 0.1%
85% / 15%
Chiralpak IA-3
Polymorph
Form II (MP 138°C)
Form I (MP 111°C)
DSC / XRD
GS-441524
< 0.05%
1.2%
UPLC HSS T3
Conclusion
PASS
FAIL (Potency Compromised)
Decision Matrix
Visual 2: QC Decision Matrix
Caption: Sequential QC Decision Tree. Note that Chiral Purity is the first gatekeeper; failure here cannot be corrected by recrystallization as easily as chemical impurities.
References
Daicel Chiral Technologies. (2020). The Chiral Separation of Remdesivir and Several of its Key-Starting Materials. Retrieved from [Link]
Sun, Y., et al. (2021). Two polymorphs of remdesivir: crystal structure, solubility, and pharmacokinetic study. CrystEngComm, 23, 3089-3096. Retrieved from [Link]
Avataneo, V., et al. (2020).[4] Development and validation of a UHPLC-MS/MS method for quantification of the prodrug remdesivir and its metabolite GS-441524. Journal of Pharmaceutical and Biomedical Analysis, 189, 113467. Retrieved from [Link]
Gilead Sciences, Inc. (2020). Veklury (remdesivir) Prescribing Information. Retrieved from [Link]
Personal protective equipment for handling [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
Topic: Personal Protective Equipment (PPE) for Handling [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety Guide[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment (PPE) for Handling [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Operational Safety Guide[1][2]
Handling this compound requires strict adherence to Biosafety Level 2 (BSL-2) chemical hygiene standards (or chemical equivalent). As a primary amine attached to a strained cyclopropyl ring and a pyridine motif, this molecule exhibits aggressive nucleophilicity and potential neurotoxicity.[2]
Primary Route of Entry: Inhalation of aerosols/dust and dermal absorption.[2]
Mandatory Engineering Control: All handling must occur inside a certified chemical fume hood.[2]
Chemical Hazard Analysis & Causality
To select the correct PPE, we must understand why the hazard exists.[2] This is not arbitrary; it is based on the molecular structure-activity relationship (SAR).[2]
Structural Feature
Hazard Mechanism
PPE Implication
Primary Amine (-NH₂)
Caustic Alkalinity: Primary amines on alkyl chains are potent proton acceptors.[1][2] Upon contact with skin moisture, they generate hydroxide ions (), causing immediate saponification of lipids (chemical burns).[2]
Glove Permeation: Standard latex is insufficient.[2] Nitrile provides splash protection; Laminate is required for prolonged contact.
Pyridine Ring
Systemic Toxicity: Pyridine derivatives are lipophilic and can penetrate the stratum corneum, potentially targeting the liver and CNS.[2]
Body Shielding: Exposed skin is a vector for systemic poisoning, not just local burns.[2] Tyvek sleeves or impervious lab coats are necessary.
Cyclopropyl Group
Reactivity: The ring strain adds energy to the molecule, increasing its reactivity compared to linear alkyl amines.[2]
Eye Protection: Vapors or dusts can be severely irritating to mucous membranes.[2] A face shield is recommended over standard safety glasses.
Technical Insight: The combination of a basic amine and a lipophilic pyridine ring creates a "Trojan Horse" effect—the lipophilicity helps the molecule penetrate the skin, while the amine causes local tissue destruction.[2]
PPE Selection Matrix
This matrix defines the minimum protective barrier requirements.
PPE Category
Standard Protocol (Analytical/Small Scale)
Enhanced Protocol (Synthesis/Scale-up >1g)
Eye/Face
Chemical Splash Goggles (ANSI Z87.1).[1][2] Note: Safety glasses are inadequate due to vapor risk.
Face Shield (8-inch) worn over splash goggles to protect the neck and face from projectile liquids.[2]
Hand Protection
Double Gloving (Nitrile/Nitrile). Outer: 5 mil Nitrile (Change every 15 mins).[2] Inner: 4 mil Nitrile (Inspection layer).[2]
Laminate/Barrier Gloves (e.g., Silver Shield®) worn under outer Nitrile gloves.[2] Reason: Pyridines can permeate nitrile in <30 mins.
P100/OV Respirator (Yellow/Magenta Cartridge) if working outside a hood (e.g., equipment maintenance).[2]
Body
Cotton Lab Coat (Buttoned to neck).[2] Long pants, closed-toe leather/composite shoes.[2]
Chemical-Resistant Apron (Rubber/Neoprene) worn over the lab coat.[2] Tyvek® sleeves for arm protection.
Operational Protocols: Step-by-Step
A. Donning Sequence (Workflow)
Correct donning prevents cross-contamination before the experiment starts.
Figure 1: Sequential donning procedure to ensure overlapping barriers.
B. Weighing & Transfer
The most critical moment for exposure is transferring the neat solid/liquid.[2]
Preparation: Place a disposable absorbent mat (benchkote) in the fume hood.[2] Pre-weigh the receiving vessel (flask) to avoid transferring material back and forth.[2]
Static Control: Use an anti-static gun if the solid is fluffy/electrostatic. Amine salts can be hygroscopic and sticky.[2]
Transfer: Use a disposable spatula. Do not reuse spatulas.
Decontamination: Immediately wipe the balance area with a Kimwipe soaked in dilute acetic acid (vinegar) or 1M HCl to neutralize any invisible amine traces, followed by water.[2]
C. Reaction Setup
Solvent Choice: When dissolving, add solvent slowly.[2] Exothermic solvation is common with amines.
Inert Atmosphere: Flush with Nitrogen/Argon.[2] While not strictly pyrophoric, amines can oxidize and degrade, forming impurities that may be more toxic.[2]
Emergency Response & Disposal
Spill Response Logic
If a spill occurs, you must neutralize the basicity immediately.[2]
Figure 2: Decision logic for spill containment based on volume and location.
Waste Disposal
Solid Waste: Contaminated gloves, spatulas, and paper towels must go into Solid Hazardous Waste .[2] Do not use regular trash.
Liquid Waste: Segregate into Basic Organic Waste .[2]
Critical: Do not mix with acid waste streams without controlled neutralization, as this can generate heat.[2]
Labeling: Clearly label as "Contains Pyridine Derivatives – Toxic/Corrosive."
References
National Institutes of Health (PubChem) . (n.d.).[2] Cyclopropanemethanamine Compound Summary. Retrieved February 26, 2026, from [Link][1][2]